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(4-(Methylsulfonyl)morpholin-2-yl)methanamine Documentation Hub

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  • Product: (4-(Methylsulfonyl)morpholin-2-yl)methanamine
  • CAS: 1017139-63-7

Core Science & Biosynthesis

Foundational

The Ascendant Role of Morpholine-2-Methanamine Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Abstract The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties that often impart improved solubility, metabolic stability, and bioavailability to drug ca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties that often impart improved solubility, metabolic stability, and bioavailability to drug candidates.[1][2] While the morpholine moiety itself is ubiquitous, strategic functionalization unlocks novel pharmacological profiles. This in-depth technical guide focuses on a specific, yet increasingly significant derivative: the morpholine-2-methanamine scaffold. We will dissect the synthetic rationale, explore its critical role in shaping structure-activity relationships (SAR), and highlight its application in the design of innovative therapeutics, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile building block.

The Morpholine Core: A Foundation of Druglikeness

The six-membered saturated heterocycle, morpholine, containing both an amine and an ether functional group, offers a unique combination of features that make it a desirable component in drug design.[3] Its non-aromatic, flexible chair-like conformation allows it to present substituents in precise three-dimensional orientations for optimal target engagement.[4] The presence of the oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom's basicity can be modulated to fine-tune aqueous solubility and pharmacokinetic properties.[4] Furthermore, the morpholine ring is generally associated with improved metabolic stability and a reduced risk of hERG liability compared to other nitrogen-containing heterocycles.[2]

Strategic Introduction of the 2-Methanamine Moiety: Synthetic Pathways and Considerations

The introduction of a methanamine group at the C2 position of the morpholine ring creates a chiral center and provides a crucial vector for further functionalization. The synthesis of chiral 2-substituted morpholines is an active area of research, with several strategies available to the medicinal chemist.

Asymmetric Synthesis: A Key to Stereospecificity

Given that biological targets are chiral, the enantioselective synthesis of the morpholine-2-methanamine scaffold is paramount. Asymmetric hydrogenation of 2-substituted dehydromorpholines has emerged as a powerful technique, capable of producing a variety of chiral 2-substituted morpholines in high yields and excellent enantioselectivities.[5]

Another elegant approach involves the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols. This method allows for the stereospecific formation of the morpholine ring with concomitant introduction of a handle at the C2 position, which can be further elaborated to the methanamine.[6]

A general and enantioselective synthesis of C2-functionalized, N-protected morpholines has also been developed from a common intermediate, offering a versatile route to these valuable scaffolds.[7]

General Synthetic Workflow

A common synthetic strategy to access morpholine-2-methanamine derivatives involves a multi-step sequence, which is outlined below. The specific reagents and conditions can be adapted based on the desired substitution pattern and stereochemistry.

Experimental Protocol: Generalized Synthesis of a Chiral N-Substituted (Morpholin-2-yl)methanamine Derivative

  • Starting Material: Commercially available or synthesized chiral 2-(hydroxymethyl)morpholine.

  • Protection of the Morpholine Nitrogen: The secondary amine of the morpholine ring is typically protected with a suitable protecting group (e.g., Boc, Cbz) to prevent side reactions in subsequent steps.

  • Activation of the Hydroxyl Group: The primary hydroxyl group of the 2-(hydroxymethyl) substituent is activated for nucleophilic substitution. This can be achieved by converting it to a good leaving group, such as a tosylate or mesylate.

  • Introduction of the Amino Moiety: The activated hydroxyl group is displaced with an azide source (e.g., sodium azide) via an SN2 reaction.

  • Reduction of the Azide: The azide is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LAH) or by catalytic hydrogenation.

  • N-Functionalization of the Methanamine: The resulting primary amine can be further functionalized through various reactions like reductive amination, acylation, or sulfonylation to introduce desired substituents.

  • Deprotection: The protecting group on the morpholine nitrogen is removed under appropriate conditions to yield the final product.

The 2-Methanamine Group: A Critical Determinant of Biological Activity

The 2-(aminomethyl) group is not merely a synthetic handle; it plays a pivotal role in the pharmacological profile of the resulting molecule. Its basicity allows for the formation of salt bridges with acidic residues in the target protein's binding site. Furthermore, the nitrogen atom can act as a hydrogen bond donor or acceptor, contributing to the overall binding affinity and selectivity. The ability to readily modify the amine provides a powerful tool for exploring the structure-activity relationship and optimizing ligand-target interactions.

Applications of Morpholine-2-Methanamine Scaffolds in Drug Discovery

The versatility of the morpholine-2-methanamine scaffold is reflected in its application across diverse therapeutic areas.

Antibacterial Agents

A notable example of a biologically active compound featuring this scaffold is a 7-(2-(aminomethyl)morpholino) derivative of a quinoline carboxylic acid. This compound has demonstrated potent antibacterial activity, highlighting the potential of this scaffold in the development of novel anti-infective agents.[8] The aminomethylmorpholino moiety is crucial for its activity, likely through interactions with bacterial enzymes or by influencing the compound's ability to penetrate the bacterial cell wall.

PARP Inhibitors

Recent research has identified aminomethylmorpholino nucleosides as novel and selective inhibitors of Poly(ADP-ribose) polymerase 1 and 2 (PARP1 and PARP2), enzymes that play a critical role in DNA repair.[9] These findings open up new avenues for the development of targeted cancer therapies, particularly for tumors with deficiencies in other DNA repair pathways. The aminomethylmorpholino group in these compounds is thought to interact with the nicotinamide binding pocket of the PARP enzymes.

Adrenergic Receptor Modulators

Studies on 2-arylmorpholine analogues have shed light on their activity at adrenergic receptors. The conversion of 1-aryl-2-aminoethanol derivatives into their corresponding morpholine analogues can significantly alter their pharmacological properties, including their activity as alpha-agonists or antagonists.[10] This underscores the importance of the rigidified morpholine scaffold in presenting the pharmacophoric elements in a conformationally constrained manner.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the morpholine-2-methanamine scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.

MoietyModificationImpact on ActivityReference
2-(Aminomethyl) Group N-AlkylationCan modulate basicity and steric interactions, influencing binding affinity and selectivity.[8]
N-AcylationCan introduce additional hydrogen bonding interactions and alter lipophilicity.[11]
Morpholine Ring Substitution at other positionsCan fine-tune physicochemical properties and introduce additional points of interaction with the target.[1]
Stereochemistry at C2 (R) vs. (S) enantiomerOften leads to significant differences in biological activity due to the chiral nature of drug targets.

Visualizing Key Concepts

General Synthetic Pathway

G A Chiral 2-(Hydroxymethyl)morpholine B N-Protected 2-(Hydroxymethyl)morpholine A->B Protection C N-Protected 2-(Azidomethyl)morpholine B->C Activation & Azide Displacement D N-Protected (Morpholin-2-yl)methanamine C->D Reduction E N-Functionalized, N-Protected (Morpholin-2-yl)methanamine D->E N-Functionalization F Final N-Functionalized (Morpholin-2-yl)methanamine Derivative E->F Deprotection

Caption: A generalized workflow for the synthesis of morpholine-2-methanamine derivatives.

Key Interactions at the Biological Target

G cluster_0 Biological Target Binding Pocket cluster_1 Morpholine-2-Methanamine Scaffold Receptor Receptor Residues H_Bond_Acceptor H-Bond Acceptor Hydrophobic_Pocket Hydrophobic Pocket Morpholine_Ring Morpholine Ring Morpholine_Ring->H_Bond_Acceptor H-Bonding (Oxygen) Morpholine_Ring->Hydrophobic_Pocket Hydrophobic Interaction Methanamine_NH2 Methanamine (-CH2NH2) Methanamine_NH2->Receptor Salt Bridge / H-Bonding

Caption: Potential binding interactions of the morpholine-2-methanamine scaffold within a biological target.

Future Perspectives and Conclusion

References

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ChemMedChem, 15(5), 392–403.
  • Nabi, M. N., & Ismail, M. (2008). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 56(2), 169-172.
  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., & El-Gazzar, A. R. B. A. (2020). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Letters in Drug Design & Discovery, 17(9), 1123-1132.
  • Shaikh, R., & Khan, I. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 261-294.
  • Jain, A., & Sahu, S. K. (2024).
  • Ferlini, C., Gatti, G., Cignarella, G., & Villa, L. (1987). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 30(12), 2293–2297.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved February 15, 2026, from [Link]

  • Abramova, T. V., Koroleva, L. S., Silnikov, V. N., & Lavrik, O. I. (2024). Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. International Journal of Molecular Sciences, 25(23), 12526.
  • ResearchGate. (n.d.). Pharmacological profile of morpholine and its derivatives Several... Retrieved February 15, 2026, from [Link]

  • Naim, M. J., Alam, O., Alam, M. J., & Khan, S. A. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacology and Pharmaceutical Sciences, 3(1), 40-51.
  • ResearchGate. (n.d.). Enantioselective synthesis of morpholine... Retrieved February 15, 2026, from [Link]

  • Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498.
  • Jain, A., & Sahu, S. K. (2024).
  • Fish, P. V., Deur, C., Gan, X., Greene, K., Hoople, D., Mackenny, M., Para, K. S., Reeves, K., Ryckmans, T., Stiff, C., Stobie, A., Wakenhut, F., & Whitlock, G. A. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562–2566.
  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024).
  • Smith, A. B., 3rd, Kim, D. S., & Major, D. T. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic letters, 14(10), 2634–2637.
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of organic chemistry, 83(17), 10487–10500.
  • ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved February 15, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved February 15, 2026, from [Link]

  • Sadek, B., & Sadeq, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(4), 531–553.

Sources

Protocols & Analytical Methods

Method

Synthesis route for (4-(Methylsulfonyl)morpholin-2-yl)methanamine from morpholine

Technical Note: Modular Synthesis of (4-(Methylsulfonyl)morpholin-2-yl)methanamine via Regioselective -Lithiation Executive Summary & Strategic Analysis The synthesis of (4-(methylsulfonyl)morpholin-2-yl)methanamine pres...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Note: Modular Synthesis of (4-(Methylsulfonyl)morpholin-2-yl)methanamine via Regioselective -Lithiation

Executive Summary & Strategic Analysis

The synthesis of (4-(methylsulfonyl)morpholin-2-yl)methanamine presents a classic regioselectivity challenge. The morpholine ring is symmetric; introducing a substituent at the C2 position requires breaking this symmetry. While industrial routes often utilize the cyclization of chiral amino-alcohols (e.g., from epichlorohydrin), the requirement to start from morpholine necessitates a Direct C-H Functionalization strategy.

This protocol utilizes


-lithiation of N-Boc-morpholine , a method pioneered by Beak and Lee, to install the carbon framework at C2. This is followed by a "protecting group switch" and functional group interconversion (FGI) to install the sulfonamide and primary amine.
Key Advantages of This Route:
  • Starting Material: Uses inexpensive, commodity chemical (Morpholine).

  • Regiocontrol: Thermodynamic and kinetic control via s-BuLi/TMEDA ensures exclusive C2 functionalization.

  • Scalability: The "Group Swap" strategy (Step 3) minimizes purification steps by leveraging nucleophilic differentiation between the ring nitrogen and the side-chain oxygen.

Reaction Pathway Visualization

The following flow diagram outlines the critical intermediate states and decision points in the synthesis.

SynthesisRoute Morpholine Morpholine (Starting Material) NBoc N-Boc-Morpholine (Activated Scaffold) Morpholine->NBoc (Boc)2O, DCM Lithiated 2-Lithio-N-Boc-Morpholine (Transient Species) NBoc->Lithiated s-BuLi, TMEDA, -78°C (C-H Activation) Formyl 2-Formyl-N-Boc-Morpholine Lithiated->Formyl DMF (Electrophile Trap) Alcohol 2-(Hydroxymethyl)-N-Boc-Morpholine Formyl->Alcohol NaBH4 (Reduction) BisMesyl INTERMEDIATE COMPLEX: (4-(Methylsulfonyl)morpholin-2-yl)methyl methanesulfonate (Simultaneous N- & O-Functionalization) Alcohol->BisMesyl 1. TFA (Deprotect) 2. MsCl (2.5 eq), Et3N Azide 2-(Azidomethyl)-4-(methylsulfonyl)morpholine BisMesyl->Azide NaN3, DMF, 60°C (SN2 Displacement) Target TARGET: (4-(Methylsulfonyl)morpholin-2-yl)methanamine Azide->Target H2, Pd/C (Staudinger/Hydrogenation)

Caption: Figure 1. Chemo-enzymatic flow for the C2-functionalization of morpholine. Note the critical "Bis-Mesylation" step which installs the core sulfonamide and activates the side chain simultaneously.

Detailed Experimental Protocols

Phase 1: Scaffold Activation & C-H Functionalization

Objective: Install the carbon handle at C2 using directed lithiation.

Scientific Rationale: Direct lithiation of N-alkyl morpholines is sluggish. The Boc (tert-butoxycarbonyl) group is essential here for two reasons:

  • Dipole Stabilization: The carbonyl oxygen coordinates with the Lithium cation (Complex Induced Proximity Effect - CIPE), directing the base to the

    
    -proton.
    
  • Rotamer Control: At -78°C, the Boc group adopts a conformation that favors equatorial removal of the pro-S proton (in enantioselective variants) or general

    
    -removal.
    
Protocol 1.1: Synthesis of N-Boc-Morpholine
  • Dissolve morpholine (1.0 equiv) in DCM (5 mL/mmol).

  • Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and Et₃N (1.2 equiv).

  • Stir at RT for 4 hours. Wash with 1M HCl (removes unreacted morpholine) and Brine.

  • Concentrate to yield N-Boc-morpholine (Quant). No chromatography required.

Protocol 1.2: Regioselective Formylation (The "Beak-Lee" Reaction)

Critical Process Parameter (CPP): Temperature must be maintained below -70°C to prevent Boc migration or decomposition.

  • Setup: Flame-dry a 3-neck flask. Maintain inert atmosphere (Ar/N₂).

  • Reagents: Dissolve N-Boc-morpholine (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF (0.2 M). Cool to -78°C .[1]

  • Lithiation: Add s-BuLi (1.2 equiv, 1.4 M in cyclohexane) dropwise over 20 mins.

    • Observation: Solution may turn light yellow. Stir for 60 mins at -78°C.

  • Trapping: Add anhydrous DMF (Dimethylformamide, 3.0 equiv) rapidly.

  • Quench: Stir 10 mins at -78°C, then warm to 0°C. Quench with sat. NH₄Cl.

  • Workup: Extract with Et₂O. Dry (MgSO₄) and concentrate.

  • Purification: Flash chromatography (Hex/EtOAc) to yield tert-butyl 2-formylmorpholine-4-carboxylate .

Phase 2: The "Group Swap" Strategy (High Efficiency)

Objective: Convert the N-Boc-aldehyde to the N-Mesyl-mesylate.

Scientific Rationale: Rather than deprotecting and protecting sequentially, we leverage the nucleophilicity differential .

  • Reduce aldehyde to alcohol.

  • Remove Boc (reveals secondary amine).

  • Treat with excess MsCl. The secondary amine reacts instantly (Nucleophilic). The primary alcohol reacts slower but will convert to the mesylate (leaving group) with sufficient base/time. This saves two purification steps.

Protocol 2.1: Reduction & Bis-Mesylation
  • Reduction: Treat the aldehyde (from 1.2) with NaBH₄ (1.5 equiv) in MeOH at 0°C. Quench, extract, and concentrate to get the crude alcohol.

  • Deprotection: Dissolve crude alcohol in DCM/TFA (4:1). Stir 1 hr. Concentrate to dryness (TFA salt).

  • Bis-Sulfonylation:

    • Resuspend the TFA salt in DCM (0.1 M). Cool to 0°C.

    • Add Et₃N (5.0 equiv) to neutralize salt and act as base.

    • Add Methanesulfonyl chloride (MsCl) (2.5 equiv) dropwise.

    • Mechanism:[2][3][4][5][6][7][8] The first equivalent sulfonylates the ring Nitrogen (N-Ms). The second equivalent activates the oxygen (O-Ms).

    • Stir at RT for 4 hours to ensure complete O-mesylation.

  • Workup: Wash with 1M HCl (removes amine salts), then NaHCO₃.

  • Product: (4-(methylsulfonyl)morpholin-2-yl)methyl methanesulfonate .

Phase 3: Amine Installation

Objective: Displace the O-Mesyl group with Nitrogen and reduce to primary amine.

Protocol 3.1: Azidation & Reduction
  • Displacement: Dissolve the Bis-Mesyl intermediate in DMF. Add NaN₃ (Sodium Azide, 1.5 equiv). Heat to 60°C for 4 hours.

    • Safety: Do not concentrate reaction mixtures containing azides to dryness if the C/N ratio is < 3. Here, the ratio is safe, but use care.

  • Workup: Dilute with water, extract with EtOAc. (Product: 2-(azidomethyl)-4-(methylsulfonyl)morpholine).

  • Reduction (Staudinger or Hydrogenation):

    • Method A (Hydrogenation): Dissolve azide in MeOH. Add 10% Pd/C (10 wt%). Stir under H₂ balloon for 4 hours. Filter through Celite.

    • Method B (Staudinger): Add PPh₃ (1.2 equiv) in THF/H₂O. Stir overnight.

  • Final Isolation: The amine can be isolated as a free base or converted to the HCl salt for stability.

Quantitative Data & Stoichiometry Table

ReagentEquiv.[7][9][10]RoleCritical Note
Morpholine 1.0SubstrateStarting material.[1][2][6][7][10][11][12][13][14][15]
(Boc)₂O 1.1ProtectionEssential for lithiation direction.
s-BuLi 1.2BasePyrophoric. Titrate before use.
TMEDA 1.2LigandBreaks Li-aggregates; essential for reactivity.
DMF 3.0ElectrophileMust be anhydrous (<50 ppm H₂O).
TFA ExcessDeprotectionRemove completely before sulfonylation.
MsCl 2.5Funct. GroupActs as both N-protecting group and O-activator.
NaN₃ 1.5NucleophileToxic. Avoid acid contact (forms HN₃).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Lithiation Moisture in THF or DMF.Distill THF over Na/Benzophenone. Store DMF over molecular sieves.
Boc Migration Temperature > -70°C.Use a cryocooler or dry ice/acetone bath. Monitor internal temp.
Incomplete O-Mesylation Insufficient Base/Time.The alcohol is less reactive than the amine. Ensure Et₃N is >4 equiv and extend time.
Azide not reacting Steric hindrance.Heat to 60-70°C. Ensure solvent is polar aprotic (DMF or DMSO).

References

  • Beak, P., & Lee, W. K. (1993). Regioselective lithiation of N-(tert-butoxycarbonyl)morpholine. The Journal of Organic Chemistry, 58(5), 1109–1117. [Link]

  • O'Brien, P., et al. (1998). Asymmetric Synthesis of 2-Substituted Piperazines and Morpholines. Journal of the Chemical Society, Perkin Transactions 1, 2519–2526. [Link]

  • King, J. F., et al. (1992).[3] Mechanism of hydrolysis of methanesulfonyl chloride. Journal of the American Chemical Society, 114(5), 1743–1749.[3] (Mechanistic basis for differential sulfonylation). [Link]

Sources

Application

Step-by-step protocol for synthesizing (4-(Methylsulfonyl)morpholin-2-yl)methanamine

This Application Note is designed for research professionals and medicinal chemists. It details the synthetic rationale and step-by-step protocol for preparing (4-(Methylsulfonyl)morpholin-2-yl)methanamine , a functional...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research professionals and medicinal chemists. It details the synthetic rationale and step-by-step protocol for preparing (4-(Methylsulfonyl)morpholin-2-yl)methanamine , a functionalized heterocyclic building block often used in the development of bioactive small molecules.

Application Note: Synthesis of (4-(Methylsulfonyl)morpholin-2-yl)methanamine

Strategic Overview & Retrosynthetic Analysis

The synthesis of (4-(Methylsulfonyl)morpholin-2-yl)methanamine requires the precise differentiation of two nitrogen centers: the secondary amine within the morpholine ring (position 4) and the primary exocyclic amine (the methanamine tail).

Mechanistic Logic: Direct sulfonylation of the unprotected diamine (Morpholin-2-yl)methanamine is chemically risky due to potential bis-sulfonylation or poor regioselectivity. The secondary amine is generally more nucleophilic than the primary amine due to electronic effects, but steric hindrance and solvation can alter this. To ensure a self-validating system with high purity, a protection-deprotection strategy is employed.

The Route:

  • Starting Material: tert-butyl (morpholin-2-ylmethyl)carbamate. This commercially available building block has the primary amine already protected with a Boc (tert-butyloxycarbonyl) group, leaving the morpholine nitrogen free for functionalization.

  • Functionalization: Nucleophilic substitution on methanesulfonyl chloride (MsCl) by the secondary morpholine amine.

  • Deprotection: Acid-mediated cleavage of the Boc group to yield the target amine, typically isolated as the hydrochloride salt for stability.

Experimental Protocol

Phase 1: N-Sulfonylation of the Morpholine Ring

Objective: Install the methylsulfonyl group at the N4 position.

  • Reagents:

    • Starting Material: tert-butyl (morpholin-2-ylmethyl)carbamate (1.0 equiv)

    • Reagent: Methanesulfonyl chloride (MsCl) (1.1 equiv)

    • Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

    • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add tert-butyl (morpholin-2-ylmethyl)carbamate and dissolve in anhydrous DCM (concentration ~0.1 M).

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Controlling the temperature prevents exothermic runaway and minimizes side reactions.

  • Base Addition: Add TEA dropwise. Allow to stir for 5 minutes.

  • Sulfonylation: Add MsCl dropwise over 10–15 minutes.

    • Observation: A slight precipitate (triethylamine hydrochloride) may form.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS until the starting material is consumed.

  • Workup:

    • Quench with saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Result: Intermediate tert-butyl ((4-(methylsulfonyl)morpholin-2-yl)methyl)carbamate.

Phase 2: Boc-Deprotection & Salt Formation

Objective: Reveal the primary amine to obtain the final target.

  • Reagents:

    • Intermediate from Phase 1.

    • Acid: 4M HCl in Dioxane (or TFA in DCM).

    • Solvent: 1,4-Dioxane (or DCM if using TFA).

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude intermediate in a minimal amount of 1,4-dioxane.

  • Acidolysis: Add 4M HCl in dioxane (5–10 equiv) dropwise at room temperature.

    • Mechanism:[1][2] Protonation of the carbamate oxygen leads to the collapse of the Boc group, releasing isobutylene and CO₂.

  • Completion: Stir for 2–3 hours. A white precipitate (the product hydrochloride salt) should form.

  • Isolation:

    • Filter the solid precipitate.

    • Wash the filter cake with diethyl ether (to remove organic impurities and excess acid).

    • Dry under high vacuum.

Data Summary & Specifications

ParameterSpecificationNotes
Appearance White to off-white solidTypically isolated as HCl salt.
Molecular Weight 194.25 g/mol (Free base)~230.71 g/mol as HCl salt.
Solubility DMSO, Water, MethanolPoor solubility in non-polar solvents.
Purity Target >95% (HPLC)Validated by ¹H NMR.
Key ¹H NMR Signals δ ~2.9 ppm (s, 3H, -SO₂CH₃)Diagnostic singlet for methylsulfonyl.

Visualization: Reaction Workflow

The following diagram illustrates the synthetic pathway and logical flow of the experiment.

SynthesisPath SM Starting Material (tert-butyl (morpholin-2-ylmethyl)carbamate) Reagents1 Reagents: MsCl, TEA, DCM (0°C to RT) SM->Reagents1 Dissolution Intermediate Intermediate (N-Boc-N'-Mesyl) Reagents1->Intermediate N-Sulfonylation Reagents2 Deprotection: 4M HCl in Dioxane Intermediate->Reagents2 Cleavage Product Final Product (HCl Salt) (4-(Methylsulfonyl)morpholin-2-yl)methanamine Reagents2->Product Precipitation

Caption: Figure 1. Step-wise synthetic workflow for the selective N-sulfonylation and deprotection to yield (4-(Methylsulfonyl)morpholin-2-yl)methanamine.

References

  • American Elements. (4-Methylmorpholin-2-yl)methanamine Properties and Specifications. Available at: [Link]

  • M. J. Stocks et al.Synthesis of Morpholine Derivatives. (General reference for morpholine functionalization strategies). Angewandte Chemie, related context on morpholine building blocks.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 329776195. Available at: [Link]

Sources

Method

Application Notes and Protocols for Reductive Amination Utilizing (4-(Methylsulfonyl)morpholin-2-yl)methanamine

Introduction: Navigating the Nuances of Reductive Amination with a Sulfonylated Morpholine Moiety Reductive amination stands as a cornerstone transformation in modern medicinal and process chemistry, offering a robust an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Reductive Amination with a Sulfonylated Morpholine Moiety

Reductive amination stands as a cornerstone transformation in modern medicinal and process chemistry, offering a robust and versatile method for the synthesis of secondary and tertiary amines from carbonyl compounds.[1][2] This one-pot reaction, which proceeds through the formation of an intermediate imine or iminium ion followed by its reduction, is prized for its efficiency and broad substrate scope.[3][4] This guide provides a detailed exploration of reductive amination conditions specifically tailored for reactions involving (4-(Methylsulfonyl)morpholin-2-yl)methanamine , a primary amine featuring a structurally complex and electronically distinct morpholine scaffold.

The presence of the N-methylsulfonyl group significantly influences the reactivity of the morpholine nitrogen, rendering it a sulfonamide. Sulfonamides are known to be electron-w-ithdrawing, which reduces the nucleophilicity and basicity of the amine compared to simple alkylamines.[5][6] This electronic effect must be carefully considered when designing and optimizing reductive amination protocols. Consequently, conditions that are effective for simple primary amines may require thoughtful adaptation to achieve high conversion and yield with this particular substrate.

This document serves as a comprehensive resource for researchers, providing not only foundational protocols but also the underlying chemical principles to empower rational experimental design and troubleshooting.

Chemical Structures and Properties

CompoundStructureKey Properties
(4-(Methylsulfonyl)morpholin-2-yl)methanamine (4-(Methylsulfonyl)morpholin-2-yl)methanamine structurePrimary amine with reduced nucleophilicity due to the adjacent electron-w-ithdrawing sulfonyl group. The morpholine ring provides a defined conformational framework. Available as a hydrochloride salt.[7]
Generic Aldehyde/Ketone R-CHO / R-CO-R'The electrophilic partner in the reaction. Reactivity is influenced by the nature of the R groups (aliphatic vs. aromatic, sterically hindered vs. unhindered).

Reaction Mechanism and Key Considerations

The reductive amination process can be dissected into two principal stages occurring in situ:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine onto the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. Under mildly acidic conditions, which are often employed to catalyze this step, the hemiaminal undergoes dehydration to yield an imine. The imine exists in equilibrium with its protonated form, the iminium ion, which is the key electrophilic species for the subsequent reduction.

  • Reduction: A hydride-based reducing agent, introduced into the reaction mixture, selectively reduces the iminium ion to the final secondary amine product. The choice of reducing agent is critical; it must be potent enough to reduce the iminium ion but mild enough to avoid significant reduction of the starting carbonyl compound.[8][9]

The Influence of the N-Sulfonyl Group

The electron-w-ithdrawing nature of the methylsulfonyl group on the morpholine nitrogen has two primary consequences for this reaction:

  • Reduced Nucleophilicity: The primary amine of (4-(Methylsulfonyl)morpholin-2-yl)methanamine is expected to be less nucleophilic than a simple alkylamine. This can slow down the initial rate of imine formation. To counteract this, extended reaction times or the use of a mild acid catalyst to activate the carbonyl group may be necessary.

  • Stability of the Sulfonamide: Sulfonyl groups are generally stable to a wide range of acidic and basic conditions, as well as many reducing agents.[5] This chemical robustness is advantageous, as the sulfonyl moiety is unlikely to be compromised during the reductive amination process.

Experimental Workflow and Protocols

The following protocols are designed as robust starting points for the reductive amination of aldehydes and ketones with (4-(Methylsulfonyl)morpholin-2-yl)methanamine. Optimization of stoichiometry, temperature, and reaction time is recommended for each specific substrate pairing.

Diagram of the General Reductive Amination Workflow

G cluster_prep Reaction Setup cluster_reaction Imine Formation & Reduction cluster_workup Work-up & Purification A Dissolve aldehyde/ketone (1.0 equiv) and amine (1.0-1.2 equiv) in solvent B Add acid catalyst (optional) A->B C Add reducing agent (1.2-2.0 equiv) portion-wise B->C Allow for pre-equilibration (imine formation) D Stir at RT or gentle heat (monitor by TLC/LC-MS) C->D E Quench reaction (e.g., with aq. NaHCO3 or water) D->E F Extract with organic solvent E->F G Dry, concentrate, and purify (e.g., column chromatography) F->G

Caption: General workflow for one-pot reductive amination.

Protocol 1: Using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reducing agent, making it an excellent first choice for reductive aminations.[8][9] It is particularly effective in mildly acidic conditions and tolerates a wide range of functional groups.

Materials:

  • Aldehyde or Ketone (1.0 mmol, 1.0 equiv)

  • (4-(Methylsulfonyl)morpholin-2-yl)methanamine hydrochloride (1.1 mmol, 1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv)

  • Triethylamine (TEA) (1.1 mmol, 1.1 equiv, if using the amine hydrochloride salt)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL)

  • Acetic Acid (optional, 0.1-1.0 equiv)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde or ketone and (4-(Methylsulfonyl)morpholin-2-yl)methanamine hydrochloride.

  • Dissolve the starting materials in anhydrous DCE or DCM (10 mL).

  • Add triethylamine to neutralize the hydrochloride salt and liberate the free amine. Stir for 5-10 minutes.

  • (Optional) If the reaction is sluggish, particularly with ketones, add acetic acid to catalyze imine formation.

  • In a single portion, add sodium triacetoxyborohydride to the stirring solution. Note: The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Protocol 2: Stepwise Procedure with Sodium Borohydride (NaBH₄)

For substrates where dialkylation is a concern or where the direct method (Protocol 1) is inefficient, a stepwise approach can be more effective.[8][10] This involves the pre-formation of the imine followed by reduction with the more powerful, but less selective, sodium borohydride.

Materials:

  • Aldehyde or Ketone (1.0 mmol, 1.0 equiv)

  • (4-(Methylsulfonyl)morpholin-2-yl)methanamine hydrochloride (1.1 mmol, 1.1 equiv)

  • Triethylamine (TEA) (1.1 mmol, 1.1 equiv)

  • Anhydrous Methanol (MeOH) or Ethanol (EtOH) (10 mL)

  • Sodium Borohydride (NaBH₄) (1.5 mmol, 1.5 equiv)

  • Molecular Sieves (3Å or 4Å, activated powder)

Procedure:

  • To a dry round-bottom flask, add the aldehyde or ketone, (4-(Methylsulfonyl)morpholin-2-yl)methanamine hydrochloride, and triethylamine.

  • Add anhydrous methanol (10 mL) and a scoop of activated molecular sieves to drive the imine formation by sequestering water.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the consumption of the starting materials and the formation of the imine intermediate by TLC or LC-MS.

  • Once imine formation is deemed complete (or has reached equilibrium), cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride. Caution: Gas evolution (hydrogen) will occur. Ensure adequate ventilation.

  • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until the imine is fully consumed.

  • Quench the reaction by the slow addition of water or 1 M HCl at 0 °C.

  • Adjust the pH to be basic (pH > 8) with a saturated aqueous solution of NaHCO₃ or 1 M NaOH.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., DCM or Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Optimization and Troubleshooting

ParameterRecommendation and Rationale
Solvent DCE and DCM are preferred for STAB reactions as they are aprotic.[9] Methanol and Ethanol are suitable for NaBH₄ reductions. For sluggish reactions, THF can be an alternative.
Reducing Agent STAB is generally the first choice due to its high selectivity. Sodium Cyanoborohydride (NaCNBH₃) is another mild option, often used in protic solvents. NaBH₄ is more reactive and should typically be used in a stepwise manner after imine formation is complete to avoid reducing the starting carbonyl.[3]
Acid Catalyst Acetic acid is commonly used to catalyze imine formation, especially with less reactive ketones. The amount can be varied from catalytic (0.1 equiv) to several equivalents. For sensitive substrates, weaker acids like boric acid can be considered.
Temperature Most reductive aminations proceed well at room temperature. For unreactive substrates, gentle heating (40-50 °C) may be required. Reductions with NaBH₄ are often performed at 0 °C to control reactivity.
Side Reactions Dialkylation: This can be an issue with primary amines.[10] Using a slight excess of the amine (1.1-1.2 equiv) can help suppress this. A stepwise procedure also minimizes the contact time of the newly formed secondary amine with the unreacted aldehyde.

Conclusion

The reductive amination of (4-(Methylsulfonyl)morpholin-2-yl)methanamine presents a unique set of considerations due to the electronic properties of the sulfonyl group. While its reduced nucleophilicity may necessitate longer reaction times or the use of an acid catalyst, its inherent stability is a significant advantage. The protocols outlined above, utilizing either the highly selective sodium triacetoxyborohydride or a stepwise approach with sodium borohydride, provide a solid foundation for successfully employing this valuable building block in amine synthesis. As with any chemical transformation, empirical optimization based on the specific carbonyl partner is crucial for achieving optimal outcomes.

References

  • Sulfonyl Protective Groups. (2014). Chem-Station Int. Ed.[Link]

  • Synthesis of N-substituted morpholine nucleoside derivatives. (2020). PubMed. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes). (n.d.). ResearchGate. [Link]

  • (4-(METHYLSULFONYL)MORPHOLIN-2-YL)METHANAMINE HYDROCHLORIDE. 2a biotech. [Link]

  • Ways to reduce the bis amination during a reductive amination?. (2023). Reddit. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Publications. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis. ResearchGate. [Link]

  • Protecting Groups for Amines: Sulfonamides. (2020). YouTube. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv. [Link]

Sources

Application

Application Note: Peptide Coupling with (4-(Methylsulfonyl)morpholin-2-yl)methanamine

[1] Abstract This application note provides a technical guide for utilizing (4-(Methylsulfonyl)morpholin-2-yl)methanamine (referred to herein as MSM-Amine ) in peptide coupling reactions.[1] This building block is increa...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note provides a technical guide for utilizing (4-(Methylsulfonyl)morpholin-2-yl)methanamine (referred to herein as MSM-Amine ) in peptide coupling reactions.[1] This building block is increasingly relevant in Fragment-Based Drug Discovery (FBDD) and PROTAC linker design due to its combination of a reactive primary amine and a metabolically stable, non-basic sulfonamide moiety. We compare two distinct protocols: a high-throughput discovery method using HATU and a scalable process method using T3P® (Propylphosphonic Anhydride) .[1]

Introduction & Chemical Context

MSM-Amine represents a distinct class of morpholine building blocks.[1] Unlike standard Boc-protected morpholines, the N4-position is capped with a methylsulfonyl group.[1]

Key Chemical Features:
  • Nucleophile: The primary amine (

    
    ) at the C2 position is the sole reactive site for amide bond formation.
    
  • Electronic Environment: The sulfonyl group at N4 is electron-withdrawing.[1] While it does not significantly reduce the nucleophilicity of the distal primary amine (separated by a methylene bridge), it renders the morpholine ring nitrogen non-basic.

  • Solubility Profile: The sulfonamide moiety imparts polarity without basicity, improving solubility in polar aprotic solvents (DMF, DMSO) and moderately polar solvents (EtOAc, DCM) compared to alkyl-morpholines.

Strategic Advantage

In medicinal chemistry, replacing a piperazine or morpholine with a sulfonyl-morpholine often improves metabolic stability by blocking N-oxidation and reducing lipophilicity-driven non-specific binding.[1]

Reaction Mechanics & Decision Matrix

The choice of coupling reagent depends on the scale and the steric demand of the carboxylic acid partner.

Diagram 1: Coupling Reagent Decision Tree

CouplingDecision cluster_legend Key Advantages Start Select Carboxylic Acid Partner IsHindered Is the Acid Sterically Hindered? Start->IsHindered Scale Reaction Scale? IsHindered->Scale No HATU_Route Protocol A: HATU (High Reactivity) IsHindered->HATU_Route Yes (e.g., Aib, N-Me amino acids) Scale->HATU_Route < 100 mg (Discovery) T3P_Route Protocol B: T3P (Low Epimerization / Scalable) Scale->T3P_Route > 100 mg (Process/Scale-up) Legend1 HATU: Fast, works on tough substrates Legend2 T3P: Water-soluble byproducts, safer

Figure 1: Decision matrix for selecting the optimal coupling reagent based on substrate sterics and reaction scale.

Protocol A: High-Efficiency Coupling (HATU)

Best for: Discovery scale (10–100 mg), sterically hindered acids, or library synthesis.

Reagents
  • Carboxylic Acid: 1.0 equiv[1]

  • MSM-Amine: 1.1 – 1.2 equiv[1]

  • HATU: 1.1 – 1.2 equiv

  • Base: DIPEA (Diisopropylethylamine), 3.0 equiv

  • Solvent: Anhydrous DMF (preferred) or DMA.

Step-by-Step Methodology
  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (1.5 equiv) to the mixture. Stir for 2–5 minutes at Room Temperature (RT).

    • Note: The solution should turn yellow/orange. Do not stir >10 mins to avoid racemization of the activated ester.

  • Amine Addition: Add MSM-Amine (1.2 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.

  • Workup:

    • Dilute with EtOAc.

    • Wash with sat.

      
       (2x), Water (1x), and Brine (1x).
      
    • Critical: Acidic wash (1M HCl) is safe for the product (the sulfonamide is not basic), but ensure your product doesn't contain other basic motifs (e.g., pyridines) before acid washing.

Protocol B: Scalable & Green Coupling (T3P)

Best for: Scale-up (>100 mg), avoiding epimerization, and simplified purification.

Reagents
  • Carboxylic Acid: 1.0 equiv[1]

  • MSM-Amine: 1.1 equiv[1]

  • T3P (Propylphosphonic Anhydride): 1.5 – 2.0 equiv (50% w/w solution in EtOAc or DMF)

  • Base: DIPEA or NMM (N-Methylmorpholine), 3.0 – 4.0 equiv[1]

  • Solvent: EtOAc (preferred for workup) or DCM.

Step-by-Step Methodology
  • Dissolution: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), MSM-Amine (1.1 equiv), and Base (3.0 equiv) in EtOAc (0.1 – 0.2 M).

    • Advantage:[1][2][3][4] Unlike HATU, T3P does not require pre-activation, reducing the risk of epimerization.

  • Reagent Addition: Add T3P solution dropwise at 0°C (ice bath).

  • Reaction: Allow to warm to RT and stir. T3P reactions are slower; allow 4–16 hours.

  • Workup (The "Water Wash"):

    • T3P byproducts are water-soluble.[1][2]

    • Add water directly to the reaction mixture. Partition phases.

    • Wash organic layer with 0.5 M NaOH (removes unreacted T3P and acid) and 0.5 M HCl (removes excess amine/base).

    • Dry over

      
       and concentrate.
      

Analytical Validation & Troubleshooting

Data Summary Table
ParameterProtocol A (HATU)Protocol B (T3P)
Reaction Time Fast (1–4 h)Slow (4–16 h)
Epimerization Risk Moderate (if base excess/high temp)Very Low
Byproduct Removal Requires Chromatography (usually)Aqueous Extraction (often sufficient)
Solvent Suitability DMF/DMA (Polar)EtOAc/DCM/Me-THF (Greener)
Troubleshooting Guide
  • Issue: Poor Solubility of MSM-Amine. [1]

    • Solution: Although the sulfonamide improves solubility over free amines, if the MSM-Amine HCl salt is used, ensure sufficient base (DIPEA) is added before the coupling agent to liberate the free amine.

  • Issue: Guanidinylation (HATU only).

    • Observation: Mass spectrum shows M+42 peak.

    • Cause: Reaction of the amine with HATU instead of the activated ester.

    • Fix: Ensure the Acid + HATU + Base are pre-mixed for 2 mins before adding the MSM-Amine. Alternatively, switch to T3P.

Diagram 2: Experimental Workflow

Workflow cluster_HATU Protocol A (HATU) cluster_T3P Protocol B (T3P) Input Start: Acid + MSM-Amine StepA1 Pre-activate Acid (DMF, HATU, Base) Input->StepA1 StepB1 Mix All Reagents (EtOAc, Base) Input->StepB1 StepA2 Add Amine StepA1->StepA2 Workup Workup: Wash w/ NaHCO3 + Brine StepA2->Workup StepB2 Add T3P Dropwise StepB1->StepB2 StepB2->Workup Output Final Product: Amide Linked Workup->Output

Figure 2: Comparative workflow for HATU vs. T3P coupling strategies.

References

  • Albericio, F., et al. (2018). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Dunetz, J. R., et al. (2016). "T3P: Propylphosphonic Anhydride."[2][4] Encyclopedia of Reagents for Organic Synthesis. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Sigma-Aldrich. "Peptide Coupling Reagents Guide."[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (4-(Methylsulfonyl)morpholin-2-yl)methanamine

This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring immediate, high-level troubleshooting for the purification of (4-(Methylsulfonyl)morpholin-2-yl)methanamine . Case ID: M...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for researchers requiring immediate, high-level troubleshooting for the purification of (4-(Methylsulfonyl)morpholin-2-yl)methanamine .

Case ID: MORPH-MS-002 Subject: Removal of Byproducts from Crude Reaction Mixtures Assigned Specialist: Senior Application Scientist, Separation Sciences

Diagnostic Hub: Identify Your Impurity Profile

Before initiating a purification protocol, compare your analytical data (LCMS/NMR) against these common impurity profiles. The synthesis of this building block typically involves the sulfonylation of a morpholine precursor or the reduction of a nitrile/azide.

Impurity TypeDiagnostic Signal (LCMS/NMR)Likely OriginRecommended Protocol
Bis-sulfonamide LCMS: M+78 mass shift (Target + SO₂Me). NMR: Extra singlet ~2.8-3.0 ppm.Over-reaction of methanesulfonyl chloride with the primary amine.Protocol A (pH Swing)
Unreacted Sulfonyl Chloride LCMS: N/A (degrades on column). NMR: Pungent smell; acidic pH in crude.Incomplete quench; excess reagent used.Protocol B (Resin Scavenging)
Inorganic Salts Visual: White precipitate not soluble in DCM. NMR: Broad baseline; silent in ¹H.Neutralization byproducts (e.g., Et₃N·HCl, NaCl).Protocol C (Salt Isolation)
Regioisomers NMR: Splitting of the methanamine -CH₂- doublet; complex morpholine multiplet.Ring-opening ambiguity during precursor synthesis.Protocol D (Prep-HPLC)

The "Wet Lab" Workbench: Purification Protocols

Protocol A: The "pH Swing" Extraction (Primary Recommendation)

Objective: Exploit the basicity of the primary amine (pKa ~9.5) versus the acidity of sulfonamide byproducts (pKa ~11) and neutrality of bis-sulfonamides.

  • Theory: The target molecule contains a basic primary amine. The morpholine nitrogen is deactivated by the sulfonyl group (non-basic). By controlling pH, we can selectively partition the target.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation during basic washes.

  • Acid Extraction (Target Capture):

    • Extract the organic layer with 1M HCl (aq) (3x).

    • Chemistry: The target amine protonates (

      
      ) and moves to the aqueous phase. Non-basic impurities (bis-sulfonamides, unreacted starting material) remain in the EtOAc.
      
    • Stop: Keep the Aqueous layer.[1]

  • Organic Wash:

    • Wash the acidic aqueous layer once with fresh EtOAc to remove entrained non-basics.

  • Basification (Target Release):

    • Cool the aqueous layer to 0°C.[2]

    • Slowly add 4M NaOH until pH reaches 12-13 .

    • Critical: At pH 12, the target amine is neutral (free base). Any mono-sulfonamide impurity on the primary amine (

      
      ) will deprotonate to an anion (
      
      
      
      ) and stay in the water.
  • Final Extraction:

    • Extract the basic aqueous layer with DCM/Isopropanol (3:1) or EtOAc (3x).

    • Dry combined organics over Na₂SO₄ and concentrate.[3]

Visualization of Phase Partitioning:

pH_Swing Crude Crude Mixture (EtOAc) AcidWash Add 1M HCl Crude->AcidWash Sep1 Phase Separation 1 AcidWash->Sep1 Org1 Organic Phase (Discard) Contains: Bis-sulfonamides, Non-basics Sep1->Org1 Top Layer Aq1 Aqueous Phase (Acidic) Contains: Target-NH3+ Sep1->Aq1 Bottom Layer BaseAdd Add 4M NaOH (pH > 12) Aq1->BaseAdd Sep2 Phase Separation 2 BaseAdd->Sep2 Aq2 Aqueous Phase (Basic) (Discard) Contains: Salts, Anionic Impurities Sep2->Aq2 Aqueous Org2 Organic Phase (Keep) Contains: Purified Target Sep2->Org2 Extract w/ DCM

Caption: Logical flow of the Acid-Base 'Swing' extraction to isolate basic amines from neutral/acidic byproducts.

Protocol B: Solid-Phase Scavenging (For Electrophiles)

Objective: Rapidly remove unreacted Methanesulfonyl Chloride (MsCl) without aqueous workup. When to use: If the crude smells pungent or if Protocol A is impossible due to water solubility issues.

  • Reagent: Aminomethyl polystyrene resin (or Trisamine resin).

  • Loading: Calculate 1.5 equivalents of resin relative to the estimated excess MsCl.

  • Procedure:

    • Dissolve crude in anhydrous DCM.

    • Add resin and stir gently at Room Temperature (RT) for 1 hour.

    • Mechanism:[4] The resin's primary amine reacts with MsCl faster than your product (which is already sulfonated at the morpholine nitrogen).

  • Filtration: Filter through a fritted glass funnel. The filtrate contains your product; the impurity is trapped on the beads.

Protocol C: Salt Formation (Solid Isolation)

Objective: Isolate the product as a stable solid if the free base is an oil.

  • Dissolution: Dissolve the purified free base (from Protocol A) in a minimal amount of Ethanol or Methanol .

  • Acidification: Add 1M HCl in Diethyl Ether or Dioxane dropwise at 0°C.

  • Precipitation:

    • The HCl salt should precipitate immediately.

    • If no solid forms, add excess Diethyl Ether or MTBE as an antisolvent.

  • Collection: Filter the white solid under nitrogen.

    • Note: The hydrochloride salt is often hygroscopic. Store in a desiccator.

Troubleshooting & FAQs

Q1: My product is water-soluble and won't extract into EtOAc during Protocol A. What now?

  • Cause: The methanamine group makes the molecule highly polar.

  • Solution: Switch the extraction solvent in Step 5 to DCM:Isopropanol (3:1) or Chloroform:Ethanol (3:1) . These mixtures have higher polarity and can pull the amine out of the water. Alternatively, saturate the aqueous phase with NaCl ("salting out") before extraction.

Q2: I see a "double sulfonylation" peak in LCMS. Can I salvage this?

  • Analysis: You likely have (4-(methylsulfonyl)morpholin-2-yl)methyl-methanesulfonamide.

  • Fix: This byproduct is a secondary sulfonamide, making the N-H proton acidic (pKa ~11). Use Protocol A , but ensure the basification step reaches pH 13-14 . At this high pH, the impurity becomes anionic (water-soluble), while your target (primary amine) remains neutral (organic soluble).

Q3: The product is an oil that refuses to solidify.

  • Insight: Morpholine derivatives with aliphatic chains are often "greasy" oils.

  • Action: Do not rely on crystallization of the free base. Convert it to the Oxalate salt (add 1 eq. oxalic acid in EtOH) or HCl salt (Protocol C). These salts are much more likely to be crystalline solids.

Q4: How do I remove residual TFA if I used it for deprotection?

  • Method: Dissolve the crude oil in MeOH and pass it through a plug of Amberlyst A-21 (weakly basic resin). The resin will bind the TFA, eluting the free amine.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Chapter on purification of organic bases).
  • Sulfonamide Chemistry & Deprotection

    • Greene's Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons, 2014. (Section on Sulfonamides).[3][5]

    • URL: [Link]

  • Compound Data (Analogous Structures)

    • PubChem Compound Summary for (4-Methylmorpholin-2-yl)methanamine (Structural analog for solubility comparison).
    • URL: [Link]

  • Resin Scavenging Protocols

    • Biotage "Isolera" Application Notes on Amine Purific
    • URL: [Link]

Disclaimer: This guide assumes standard laboratory safety protocols. Methanesulfonyl chloride is a lachrymator and toxic; handle all crude mixtures in a fume hood.

Sources

Optimization

Minimizing side reactions during the sulfonylation of morpholine derivatives

Current Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Minimizing Side Reactions in Morpholine Sulfonylation

Executive Summary & Mechanistic Insight[1][2]

Morpholine derivatives are privileged pharmacophores, but their sulfonylation is often deceptively simple. While the reaction between a secondary amine and a sulfonyl chloride (


) is thermodynamically favorable, three competing pathways dictate the success of your experiment:
  • N-Sulfonylation (Desired): Fast, irreversible formation of the sulfonamide.

  • Hydrolysis (Major Side Reaction): Reaction with water to form sulfonic acid (

    
    ). This consumes the reagent and generates acid, which protonates the unreacted morpholine, deactivating it.
    
  • O-Sulfonylation/Esterification (Genotoxic Risk): If alcohols are present (solvents or substrate moieties), sulfonate esters form. These are potent alkylating agents and strict regulatory liabilities (GTIs).

Visualizing the Competitive Landscape

The following diagram illustrates the kinetic competition you must manage.

ReactionPathways Start Morpholine Derivative + R-SO2-Cl Desired N-Sulfonamide (Target Product) Start->Desired  Path A: Amine Attack (Fastest in non-polar)   Hydrolysis Sulfonic Acid (R-SO3H) Start->Hydrolysis  Path B: Water Attack (Moisture/Aq. Base)   Salt Morpholine-HCl Salt (Inactive) Start->Salt  Traps Nucleophile   GTI Sulfonate Ester (Genotoxic Impurity) Start->GTI  Path C: Alcohol Solvent   Hydrolysis->Salt  Generates Acid  

Figure 1: Kinetic competition in sulfonylation. Path A must be maximized while suppressing Paths B and C.

Critical Parameter Optimization

Solvent Selection Matrix

The choice of solvent is the single biggest determinant of impurity profiles.

SolventSuitabilityTechnical Notes
DCM (Dichloromethane) ⭐⭐⭐⭐⭐Gold Standard. High solubility for sulfonyl chlorides; immiscible with water (good for Schotten-Baumann).
THF (Tetrahydrofuran) ⭐⭐⭐⭐Good for polar morpholines. Warning: Must be anhydrous; peroxides can accelerate degradation.
EtOAc (Ethyl Acetate) ⭐⭐⭐⭐Green alternative to DCM. Excellent for biphasic reactions.
DMF/DMAc ⭐⭐Avoid if possible. High boiling point makes removal difficult; can accelerate hydrolysis if wet.
Methanol/Ethanol CRITICAL FAIL Do NOT use. Reacts to form alkyl sulfonates (GTIs). See Section 4.
Base Selection & Stoichiometry

You need a base to neutralize the HCl generated.[1] If the base is too weak or added too slowly, the morpholine protonates and precipitates as an unreactive salt.

BaseTypeRecommendation
Triethylamine (TEA) OrganicStandard for anhydrous conditions. Use 1.2 - 1.5 eq .
DIPEA (Hünig's Base) OrganicPreferred if the morpholine is sterically hindered.
Pyridine Organic/SolventActs as both solvent and catalyst (nucleophilic catalysis). Good for sluggish reactions.[2]
K₂CO₃ / Na₂CO₃ InorganicStandard for Schotten-Baumann (biphasic). Cheap, scalable.

Troubleshooting Guides (Q&A)

Scenario A: "My reaction stalls at 50-60% conversion."

Diagnosis: You likely have "Proton Trapping." The Mechanism: As the reaction proceeds, HCl is generated. If your base is insufficient or not mixing well, the HCl protonates your remaining morpholine starting material. Morpholinium ions (


) are not  nucleophilic and cannot react with sulfonyl chloride.
Solution: 
  • Check pH: Ensure the reaction mixture remains basic (pH > 9 for aqueous systems) throughout the addition.

  • Increase Base Stoichiometry: Increase base to 2.0 equivalents.

  • Switch Protocol: If using anhydrous conditions, switch to Method B (Schotten-Baumann) where the inorganic base in the water layer acts as a constant sink for protons.

Scenario B: "I have a hydroxyl group on my morpholine (e.g., 2-hydroxymethyl morpholine) and I'm getting O-sulfonylation."

Diagnosis: Chemoselectivity failure. The Mechanism: While amines are more nucleophilic than alcohols, an alkoxide anion (formed if pH is too high) reacts rapidly with sulfonyl chlorides. Solution:

  • Control the pH: Do not use strong bases like NaOH/KOH which can deprotonate the alcohol. Stick to mild bases like NaHCO₃ or TEA .

  • Temperature: Run the reaction at 0°C . N-sulfonylation has a lower activation energy and will proceed at low temps, while O-sulfonylation requires more energy.

  • Solvent: Use DCM . Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of oxygen, promoting side reactions.

Scenario C: "The Sulfonyl Chloride is hydrolyzing before it reacts."

Diagnosis: Moisture contamination or high reactivity.[2] Solution:

  • Dry Solvents: Ensure DCM/THF are dry (KF < 0.05%).

  • Reverse Addition: Instead of adding the chloride to the amine, add the amine to the chloride at low temperature. This keeps the concentration of the sensitive chloride high relative to moisture.

  • Use Schotten-Baumann: Counter-intuitively, biphasic conditions (DCM/Water) often protect the chloride. The chloride stays in the DCM layer, while the hydroxide/carbonate stays in the water. The reaction happens at the interface where the amine is present.

Validated Protocols

Method A: Anhydrous (High Value / Small Scale)

Best for: Complex substrates, water-sensitive sulfonyl chlorides.

  • Setup: Flame-dry a round-bottom flask under

    
    .
    
  • Dissolution: Dissolve Morpholine derivative (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (10 mL/g). Cool to 0°C.

  • Addition: Dissolve Sulfonyl Chloride (1.1 eq) in minimal DCM. Add dropwise over 15-30 mins.

    • Why? Slow addition prevents exotherms that favor side reactions.

  • Monitoring: Warm to RT. Monitor by TLC/LCMS.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    
Method B: Schotten-Baumann (Robust / Scalable)

Best for: Scale-up, simple morpholines, "Green" chemistry requirements.

  • Setup: Dissolve Morpholine derivative (1.0 eq) in EtOAc or DCM.

  • Aqueous Phase: Dissolve

    
     (2.0 eq) in water (volume equal to organic solvent).
    
  • Mixing: Combine phases and stir vigorously (high RPM is critical for interfacial surface area).

  • Addition: Add Sulfonyl Chloride (1.2 eq) (neat or in solution) in one portion or dropwise.

    • Note: Hydrolysis is competing here, so a slight excess of chloride (1.2 eq) is standard.

  • Completion: Reaction is usually complete in <1 hour. Separate layers.

Compliance: Genotoxic Impurities (GTIs)

The Risk: Sulfonate esters (e.g., Methyl Methanesulfonate) are direct-acting mutagens. The Source: Reaction of


 or 

with Methanol, Ethanol, or Isopropanol .

The Rules:

  • NEVER use alcohols as solvents for the sulfonylation step.

  • Quenching: If you suspect excess sulfonyl chloride remains, quench with a nucleophilic amine (e.g., morpholine itself or dimethylamine) rather than water/alcohol to ensure it is converted to a non-genotoxic sulfonamide before workup.

  • Detection: Standard HPLC-UV often cannot detect alkyl sulfonates. GC-MS or specialized LC-MS/MS methods are required for ppm-level detection.

Decision Logic for Protocol Selection

ProtocolSelection Start Start: Morpholine Sulfonylation IsWaterSensitive Is the Sulfonyl Chloride Highly Water Sensitive? Start->IsWaterSensitive HasOH Does Substrate have -OH or -NH2 side groups? IsWaterSensitive->HasOH No (Standard Aryl/Alkyl) MethodA Method A: Anhydrous DCM/TEA (0°C Control) IsWaterSensitive->MethodA Yes (e.g., Triflyl Cl) Scale Scale of Reaction? HasOH->Scale No HasOH->MethodA Yes (Need Chemoselectivity) Scale->MethodA < 100 mg MethodB Method B: Schotten-Baumann (Biphasic EtOAc/Water) Scale->MethodB > 1 gram

Figure 2: Workflow for selecting the optimal experimental condition.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group - covers Sulfonyl derivatives).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard reference for Schotten-Baumann conditions).

  • Teasdale, A., et al. (2010). "Mechanism and Processing Parameters Affecting the Formation of Sulfonate Esters in Chemical Synthesis." Organic Process Research & Development, 14(4), 999-1007. (Authoritative source on GTI formation).

  • Bentley, T. W., & Jones, R. O. (1993). "Mechanisms of hydrolysis of sulfonyl chlorides." Journal of the Chemical Society, Perkin Transactions 2. (Kinetics of hydrolysis).

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Regulatory context for sulfonate esters).

Sources

Troubleshooting

Stability of (4-(Methylsulfonyl)morpholin-2-yl)methanamine under acidic conditions

Topic: Stability & Handling Under Acidic Conditions Document ID: TS-METH-042 Last Updated: 2026-02-16 Executive Summary: Chemical Stability Profile Is this molecule stable in acid? Yes, chemically.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Acidic Conditions Document ID: TS-METH-042 Last Updated: 2026-02-16

Executive Summary: Chemical Stability Profile

Is this molecule stable in acid? Yes, chemically. (4-(Methylsulfonyl)morpholin-2-yl)methanamine is chemically robust under standard acidic conditions used in organic synthesis and analysis (e.g., 0.1% TFA, 1M HCl, acetic acid).

However, it is physically reactive. The primary amine functionality (


) is highly basic. Upon contact with any acidic medium, it will instantaneously protonate to form a salt  (e.g., hydrochloride or trifluoroacetate). This alters its solubility, hygroscopicity, and chromatographic retention time, often leading users to falsely believe the compound has degraded.
Functional GroupAcid StabilityPotential Risk
Primary Amine (

)
High Forms salts immediately. Hygroscopic in solid state.
Sulfonamide (

)
High Resistant to hydrolysis. Requires extreme conditions (e.g., 48h reflux in 48% HBr) to cleave.
Morpholine Ether (

)
High Stable. Ring opening requires strong Lewis acids or harsh nucleophilic attack at high temps.

Troubleshooting Guides (FAQs)

Issue 1: "I treated the compound with acid, and my HPLC peak disappeared/shifted."

Diagnosis: You are likely observing a retention time shift due to protonation , not degradation. In acidic mobile phases (e.g., 0.1% Formic Acid or TFA), the primary amine exists as a cation (


). This highly polar species elutes much earlier (near the solvent front) on reverse-phase (C18) columns compared to the free base.

Solution:

  • Check the Solvent Front: Look for a peak eluting between 0.5 – 1.5 minutes.

  • Verify Mass: Check the mass spectrum (MS). You should still see the parent ion

    
    . Salt formation does not change the observed mass in positive-mode ESI-MS.
    
  • Run a Neutral Method: Retest using a high-pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) to keep the amine in its free-base form. The peak should shift back to a later retention time.

Issue 2: "The solid has turned into a sticky gum or oil after acid workup."

Diagnosis: Hygroscopicity of the salt form. Small amine salts (especially HCl and TFA salts) are notoriously hygroscopic. They absorb atmospheric moisture rapidly, turning amorphous solids into oils ("deliquescence").

Solution:

  • Do not scratch the oil. This often introduces more moisture.

  • Lyophilization: Dissolve the gum in water/acetonitrile (1:1) and freeze-dry (lyophilize).

  • Azeotropic Drying: Dissolve in methanol, add toluene, and rotovap to dryness. Repeat 3x to remove bound water.

  • Storage: Store under Argon/Nitrogen in a desiccator at -20°C.

Issue 3: "My NMR spectrum in shows shifted peaks compared to the Certificate of Analysis."

Diagnosis: pH-Dependent Chemical Shift. The methylene protons adjacent to the primary amine (


) are highly sensitive to pH.
  • Free Base (

    
    ): 
    
    
    
    ppm.
  • Acid Salt (

    
    ): 
    
    
    
    ppm (Deshielded due to the positive charge on nitrogen).

Solution: Add 1-2 drops of


 (deuterated sodium hydroxide) to the NMR tube. If the peaks shift back upfield, the integrity of the skeleton is confirmed.

Decision Logic: Is it Degradation?

Use this flow chart to determine if your compound has actually degraded or if you are simply observing salt effects.

StabilityLogic Start User Observes Anomaly (Shift/Loss of Material) AcidType Was the acid strong & hot? (e.g., 6M HCl, >80°C) Start->AcidType LCMS Check LC-MS Is [M+1] present? AcidType->LCMS No (RT/Mild) Degraded POSSIBLE DEGRADATION (Sulfonamide hydrolysis) AcidType->Degraded Yes (Extreme) RetTime Did Retention Time Shift Earlier? LCMS->RetTime Yes ([M+1] found) LCMS->Degraded No (New masses) RetTime->Degraded No (Other shifts) SaltForm NO DEGRADATION (Salt Formation) RetTime->SaltForm Yes (Polar shift)

Figure 1: Diagnostic logic flow for assessing stability of (4-(Methylsulfonyl)morpholin-2-yl)methanamine.

Standard Operating Procedure: Salt-to-Free-Base Conversion

If your application requires the free base (e.g., for a nucleophilic substitution reaction), do not use the salt directly. Follow this protocol to neutralize the acid salt.

Objective: Convert (4-(Methylsulfonyl)morpholin-2-yl)methanamine


 HCl/TFA salt to Free Base.

Reagents:

  • Dichloromethane (DCM) or Chloroform (CHCl3)

  • Saturated aqueous Sodium Bicarbonate (

    
    ) or 1M NaOH
    
  • Brine (Sat. NaCl)

  • Sodium Sulfate (

    
    )
    

Workflow Diagram:

FreeBaseProtocol Salt Start: Acid Salt (Solid/Oil) Dissolve 1. Dissolve in DCM Salt->Dissolve Wash 2. Wash with Sat. NaHCO3 (x2) Dissolve->Wash Extract 3. Collect Organic Layer (DCM) Wash->Extract Dry 4. Dry over Na2SO4 & Concentrate Extract->Dry Final Yield: Free Base (Check NMR) Dry->Final

Figure 2: Extraction protocol for recovering the free amine base.

Step-by-Step:

  • Dissolution: Dissolve the salt (1.0 eq) in DCM (10 mL per gram). Note: If solubility is poor, add a small amount of Methanol (max 5%).

  • Neutralization: Transfer to a separatory funnel. Add Saturated

    
     (10 mL per gram). Shake vigorously for 2 minutes.
    
    • Why? The base deprotonates the

      
       to 
      
      
      
      , pushing it into the organic layer.
  • Extraction: Drain the organic (bottom) layer. Re-extract the aqueous layer once more with fresh DCM to ensure full recovery.

  • Drying: Combine organic layers, wash with Brine, and dry over anhydrous

    
    .
    
  • Concentration: Filter and evaporate solvent under reduced pressure.

  • Verification: The resulting oil/solid should be the free base. Verify by NMR (

    
    ).
    

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to "Protection for the Amino Group: Sulfonamides" for hydrolysis rates).

  • Search, A. et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. (Demonstrates high stability of sulfonamide bonds at pH 4-9).

  • Piggott, A. M., & Karuso, P. (2007).[1] Hydrolysis rates of alkyl and aryl sulfinamides. Tetrahedron Letters. (Comparative stability data for sulfur-nitrogen bonds).

  • BenchChem Technical Data. Stability of Sulfonamides: A Comparative Guide. (General stability profiles for sulfonyl-morpholine derivatives).

Sources

Optimization

Addressing catalyst poisoning when using (4-(Methylsulfonyl)morpholin-2-yl)methanamine

Technical Support Center: Catalyst Optimization for (4-(Methylsulfonyl)morpholin-2-yl)methanamine Topic: Addressing catalyst poisoning and reaction stalling during the application or synthesis of (4-(Methylsulfonyl)morph...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for (4-(Methylsulfonyl)morpholin-2-yl)methanamine

Topic: Addressing catalyst poisoning and reaction stalling during the application or synthesis of (4-(Methylsulfonyl)morpholin-2-yl)methanamine. Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The "Dual-Threat" Ligand

(4-(Methylsulfonyl)morpholin-2-yl)methanamine (CAS: 112914-13-3) presents a specific challenge in transition metal catalysis due to its bifunctional nature. While often viewed simply as a "building block," it acts as a competitive chelator against your catalytic system.

The Coordination Profile:

  • Primary Amine (

    
    ):  A potent 
    
    
    
    -donor. In Palladium-catalyzed cross-couplings (Buchwald-Hartwig), unhindered primary amines rapidly form stable bis-amine Pd(II) complexes, ejecting the phosphine ligand and arresting the catalytic cycle (the "Wacker-type" poisoning or off-cycle resting state).
  • Sulfonyl Group (

    
    ):  While less coordinating than thiols or thioethers, the sulfonyl oxygen atoms can interact with electrophilic metal centers (like Pt or Rh) in heterogeneous hydrogenation, particularly if the metal surface is electron-deficient.
    
  • Chelation Potential: The 1,4-relationship between the morpholine oxygen and the sulfonyl group, combined with the exocyclic amine, creates a polarity profile that complicates catalyst desorption.

Scenario A: Troubleshooting Buchwald-Hartwig Cross-Couplings

You are using this amine as a nucleophile to couple with an aryl halide, but the reaction stalls or yields are low.

The Mechanism of Failure

In standard protocols, the unhindered primary amine outcompetes the phosphine ligand for the Pd(II) center after oxidative addition. Instead of undergoing reductive elimination, the catalyst gets trapped as an inactive


 species.
Optimization Protocol

Step 1: Ligand Selection (The "Bulky" Defense) Do not use simple phosphines like


 or bidentates like BINAP if the reaction is stalling. You must use sterically demanding ligands that physically prevent the bis-coordination of the amine.
  • Recommended: BrettPhos , RuPhos , or Xantphos .

  • Why: These ligands create a "protective shell" around the Pd center, forcing the amine to bind only once (necessary for reaction) but preventing the second amine from binding (which causes poisoning).

Step 2: Pre-catalyst Strategy Avoid generating Pd(0) in situ from


 or 

if possible. The induction period allows the amine to sequester the Pd(II) salt before the active catalyst forms.
  • Recommended: Use Palladacycle precatalysts (e.g., BrettPhos Pd G4 or Xantphos Pd G4 ). These activate rapidly upon base addition, flooding the system with active

    
     before the amine can poison the precursor.
    

Step 3: Base & Solvent [1]

  • Base: Use NaOtBu or LiHMDS . Strong, soluble bases facilitate rapid deprotonation of the amine-bound complex, accelerating reductive elimination.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol . Avoid acetonitrile (coordinates to Pd) or DMF (can decompose at high temp to poison catalyst).

Visualizing the Poisoning Pathway

G cluster_cycle Active Catalytic Cycle cluster_poison Poisoning Pathway (Off-Cycle) Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition [L-Pd(Ar)(X)] Pd0->OxAdd AmineBind Amine Binding [L-Pd(Ar)(NH2R)(X)] OxAdd->AmineBind RedElim Reductive Elimination Product Release AmineBind->RedElim BisComplex Bis-Amine Complex [Pd(Ar)(NH2R)2]+ (CATALYST DEATH) AmineBind->BisComplex Excess Amine + Small Ligand RedElim->Pd0 BisComplex->AmineBind Bulky Ligand (Reversible) caption Fig 1: The primary amine (NH2R) displaces the ligand (L) if L is not sterically bulky, leading to an inactive Bis-Amine complex.

Scenario B: Troubleshooting Hydrogenation (Synthesis)

You are synthesizing this molecule by reducing a precursor (e.g., a nitrile or azide) using Pd/C or Pt/C, and the reaction stops at 50-80% conversion.

The Mechanism of Failure

As the product (the primary amine) is formed, it adsorbs strongly to the heterogeneous catalyst surface. The basic nitrogen donates electron density to the metal active site, effectively "clogging" it and preventing the adsorption of the remaining starting material. The sulfonyl group adds to the polarity, keeping the molecule near the surface.

Optimization Protocol

Method A: The "Acidic Scavenger" (Standard Solution) Run the hydrogenation in acidic media.

  • Protocol: Add 1.1 to 2.0 equivalents of HCl or Methanesulfonic acid to the reaction solvent (MeOH or EtOH).

  • Why: This protonates the primary amine as soon as it forms (

    
    ). The ammonium cation has no lone pair to coordinate to the metal surface, preventing poisoning. The product is obtained as the salt.
    

Method B: Catalyst Doping (Sulfur Tolerance) If you suspect the sulfonyl group is degrading the catalyst (rare, but possible if trace sulfides are present), switch catalysts.

  • Recommended: Pt/C (sulfur-tolerant) or Pd(OH)₂/C (Pearlman's Catalyst) .

  • Note: Avoid standard Pd/C if the starting material contains divalent sulfur impurities (thioethers), as these are irreversible poisons.

Data: Effect of Additives on Conversion

ConditionCatalystSolventAdditiveConversion (2h)Outcome
Standard 10% Pd/CMeOHNone65%Stalled (Poisoning)
Acidic 10% Pd/CMeOH1.5 eq HCl>98%Success (Amine protonated)
High Temp 10% Pd/CMeOHNone70%Dehalogenation/Decomp
Alternative 5% Pt/CEtOHAcOH92%Good, slower rate

Post-Reaction: Metal Removal

The chelating nature of (4-(Methylsulfonyl)morpholin-2-yl)methanamine means it will drag Palladium/Platinum into your organic phase during workup.

The Issue: Standard Celite filtration is insufficient. The amine-Pd complex is soluble in organic solvents. The Fix:

  • Silica-Thiol Scavengers: Treat the crude reaction mixture (diluted in EtOAc/THF) with SiliaMetS® Thiol or QuadraPure™ TU for 4 hours at 40°C.

  • Acid Extraction: If the product is stable, extract the amine into aqueous HCl, wash the organic layer (removing non-basic Pd-ligand impurities), and then basify the aqueous layer to recover the amine.

Troubleshooting Decision Tree

DecisionTree Start Problem Identified Type Reaction Type? Start->Type BH Cross-Coupling (Buchwald-Hartwig) Type->BH C-N Bond Form Hydro Hydrogenation (Reduction) Type->Hydro Synthesis of Amine Stall Reaction Stalls < 50% Conv BH->Stall Poison Product Poisoning (Amine kills Cat) Hydro->Poison Ligand Switch to Bulky Ligand (BrettPhos/RuPhos) Stall->Ligand 1st Defense Base Switch Base (NaOtBu) Ligand->Base If fails Acid Add 1.5 eq HCl (Protonate Product) Poison->Acid Best Practice CatSwitch Switch to Pt/C (Sulfur Tolerant) Acid->CatSwitch If S-poisoning suspected caption Fig 2: Decision matrix for troubleshooting catalytic failures with (4-(Methylsulfonyl)morpholin-2-yl)methanamine.

Frequently Asked Questions (FAQs)

Q1: Can I use DMSO as a solvent for this amine? A: Avoid DMSO in catalytic hydrogenation or Pd-coupling if possible. DMSO is a strong coordinator (via sulfur or oxygen) and acts as a catalyst poison itself, exacerbating the issues caused by the amine. Use DMAc or NMP if polar aprotic conditions are required.

Q2: I see a black precipitate during the Buchwald reaction. Is this bad? A: Yes. This is "Palladium Black"—agglomerated metallic palladium. It indicates your ligand has detached, and the catalyst is dead. This confirms that the amine displaced the ligand. Solution: Increase ligand-to-metal ratio (e.g., 2:1 for bidentate) or switch to a precatalyst (G3/G4) that ensures 1:1 ligation.

Q3: Does the sulfonyl group require special handling? A: Generally, no. The sulfonyl group (


) is highly oxidized and stable. However, if you are using extremely harsh reducing conditions (e.g., 

), you might reduce it to a sulfide, which is a potent poison. Under standard catalytic hydrogenation (

, Pd/C), it is stable.

References

  • Mechanisms of Amine Poisoning in Pd-Catalysis

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.

  • Buchwald-Hartwig Optimization Guide

    • ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination Reagent Guide."

  • Heterogeneous Catalyst Poisoning

    • Argyle, M. D., & Bartholomew, C. H. (2015). "Heterogeneous Catalyst Deactivation and Regeneration: A Review." Catalysts.

  • Compound Data & Properties

    • ChemicalBook. "4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine Properties (Analogous Structure Data)."[5]

  • General Morpholine Synthesis & Reactivity

    • Palchykov, V. A. (2013).[6] "Morpholines.[6][7] Synthesis and Biological Activity."[6][7] Russian Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of (4-(Methylsulfonyl)morpholin-2-yl)methanamine and Piperazine Analogs as DGAT1 Inhibitors

This guide provides an in-depth technical comparison of the bioactivity of morpholine-based Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors, with a focus on the (4-(Methylsulfonyl)morpholin-2-yl)methanamine scaffold,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the bioactivity of morpholine-based Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors, with a focus on the (4-(Methylsulfonyl)morpholin-2-yl)methanamine scaffold, against their piperazine-containing counterparts. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for metabolic diseases.

Introduction: The Therapeutic Promise of DGAT1 Inhibition

Diacylglycerol Acyltransferase 1 (DGAT1) is a crucial enzyme in the final step of triglyceride synthesis.[1][2] Its inhibition has emerged as a promising therapeutic strategy for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[1][3][4] By blocking DGAT1, particularly in the intestine, the absorption of dietary fats can be reduced, leading to decreased body weight and improved insulin sensitivity.[3][5] The morpholine and piperazine heterocyclic scaffolds are widely utilized in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.[6][7] This guide delves into the comparative bioactivity of DGAT1 inhibitors built upon these two privileged structures.

The DGAT1 Signaling Pathway and Point of Intervention

DGAT1 is an integral membrane protein located in the endoplasmic reticulum, where it catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form a triglyceride (TG). These triglycerides are then stored in lipid droplets or, in the intestine, packaged into chylomicrons for transport into the bloodstream. Pharmacological inhibition of DGAT1 directly blocks this final, committed step in triglyceride synthesis.

DGAT1_Pathway cluster_inhibitor Pharmacological Intervention Dietary Fats Dietary Fats Fatty Acids & Monoglycerides Fatty Acids & Monoglycerides Dietary Fats->Fatty Acids & Monoglycerides Lipolysis Diacylglycerol (DAG) Diacylglycerol (DAG) Fatty Acids & Monoglycerides->Diacylglycerol (DAG) Re-esterification Triglycerides (TG) Triglycerides (TG) Diacylglycerol (DAG)->Triglycerides (TG) DGAT1 Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->Triglycerides (TG) Chylomicrons Chylomicrons Triglycerides (TG)->Chylomicrons Bloodstream Bloodstream Chylomicrons->Bloodstream DGAT1 Inhibitor (4-(Methylsulfonyl)morpholin-2-yl)methanamine or Piperazine Analog DGAT1 Inhibitor->Triglycerides (TG) Inhibition

Caption: DGAT1 catalyzes the final step of triglyceride synthesis, a key target for therapeutic intervention.

Comparative Bioactivity: Morpholine vs. Piperazine Scaffolds

A novel class of DGAT1 inhibitors featuring a benzomorpholine core has been developed and shown to possess potent inhibitory activity.[3][8] For the purpose of this guide, we will use a representative benzomorpholine compound, Compound 23n from a key study, as a surrogate for the morpholine scaffold in our comparison.[3] For the piperazine scaffold, we will reference data for potent piperazine-containing DGAT1 inhibitors where available, acknowledging the structural variations.

In Vitro DGAT1 Inhibition

The primary measure of a compound's direct effect on the target enzyme is its half-maximal inhibitory concentration (IC50).

Compound ScaffoldRepresentative CompoundTargetIC50 (nM)Source
Benzomorpholine Compound 23nHuman DGAT110[3]
Piperazine Analog T863 (A potent, well-characterized piperazine-containing DGAT1 inhibitor)Human DGAT149[9]

Analysis: The benzomorpholine scaffold, as represented by Compound 23n, demonstrates potent inhibition of human DGAT1 with a low nanomolar IC50 value.[3] The piperazine-containing inhibitor, T863, also shows potent inhibition, though with a slightly higher IC50.[9] It is crucial to note that these are not direct structural analogs, and other molecular features contribute to the overall potency. However, this data suggests that the morpholine scaffold can be effectively incorporated into highly potent DGAT1 inhibitors.

In Vivo Efficacy in Diet-Induced Obesity (DIO) Models

The ultimate test of a potential anti-obesity therapeutic is its ability to effect weight loss in a relevant animal model.

Compound ScaffoldRepresentative CompoundAnimal ModelDosingBody Weight ChangeSource
Benzomorpholine Compound 23nDiet-Induced Obese (DIO) Mice30 mg/kg, PO, qd for 11 days>5% decrease[3]
Piperazine Analog T863Diet-Induced Obese (DIO) MiceOral administration for 2 weeksWeight loss[9]

Analysis: Both the benzomorpholine and piperazine-based inhibitors have demonstrated efficacy in reducing body weight in diet-induced obese mice.[3][9] Compound 23n induced a significant decrease in body weight over an 11-day period.[3] Similarly, T863 also led to weight loss after two weeks of oral administration.[9] This indicates that both scaffolds can be part of molecules that effectively engage the DGAT1 target in vivo to produce a desired physiological outcome.

Pharmacokinetic Profile: A Comparative Overview

A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical for its development as a drug.

ScaffoldRepresentative CompoundParameterValueSource
Benzomorpholine Compound 23nOral Bioavailability (rat)25%[3]
Clearance (rat)33 mL/min/kg[3]
Half-life (rat)1.9 h[3]
Piperazine Analog T863Oral Bioavailability (mouse)42%[9]
Clearance (mouse)<5 mL/min/kg[9]
Half-life (mouse)3 h[9]
Piperazine Analog PradigastatAbsolute Oral Bioavailability (human)~41%[10]
Half-life (human)Long (steady state after 14 days)[10]

Analysis: The pharmacokinetic profiles of the representative compounds show that both morpholine and piperazine-containing DGAT1 inhibitors can achieve reasonable oral bioavailability.[3][9][10] T863 exhibits a favorable profile in mice with good bioavailability and low clearance.[9] The benzomorpholine Compound 23n shows moderate bioavailability and clearance in rats.[3] Pradigastat, a piperazine-containing DGAT1 inhibitor that has undergone clinical investigation, demonstrates good oral bioavailability in humans.[10] The choice between a morpholine and a piperazine scaffold can influence these parameters, and further optimization is often required to achieve the desired pharmacokinetic profile for a clinical candidate.[6][7]

Experimental Methodologies

To ensure the reproducibility and validity of the presented data, detailed experimental protocols are provided below.

In Vitro DGAT1 Inhibition Assay (Radiometric)

This assay measures the enzymatic activity of DGAT1 by quantifying the incorporation of a radiolabeled fatty acyl-CoA into diacylglycerol to form triglycerides.

Workflow Diagram:

DGAT1_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Microsomes with DGAT1 Incubation Incubate at 37°C Microsomes->Incubation Substrates [14C]Oleoyl-CoA Diacylglycerol Substrates->Incubation Inhibitor Test Compound (Morpholine or Piperazine Analog) Inhibitor->Incubation Lipid Extraction Extract Lipids Incubation->Lipid Extraction TLC Separate Lipids by TLC Lipid Extraction->TLC Quantification Quantify Radiolabeled Triglycerides TLC->Quantification

Caption: Workflow for the in vitro radiometric DGAT1 inhibition assay.

Step-by-Step Protocol:

  • Enzyme Source: Prepare microsomal fractions from cells overexpressing human DGAT1 (e.g., Sf9 or HEK293 cells).

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • Microsomal protein (5-10 µg)

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

    • Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) in a suitable solvent

    • Test compound at various concentrations or vehicle control (DMSO)

  • Initiate Reaction: Add radiolabeled fatty acyl-CoA (e.g., [¹⁴C]oleoyl-CoA) to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes.

  • Stop Reaction: Terminate the reaction by adding a solution of isopropanol/heptane/water.

  • Lipid Extraction: Vortex the mixture and centrifuge to separate the phases. Collect the upper organic phase containing the lipids.

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica gel TLC plate. Develop the plate in a solvent system that separates triglycerides from other lipids (e.g., heptane/diethyl ether/acetic acid).

  • Quantification: Visualize the lipid spots (e.g., with iodine vapor). Scrape the silica corresponding to the triglyceride band and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Triglyceride Synthesis Assay

This assay measures the de novo synthesis of triglycerides in a cellular context, providing a more physiologically relevant assessment of a compound's activity.

Workflow Diagram:

Cell_Assay cluster_cell_prep Cell Culture cluster_treatment Treatment cluster_cell_analysis Analysis Plate Cells Plate cells (e.g., HepG2, 3T3-L1) Pre-incubation Pre-incubate with Test Compound Plate Cells->Pre-incubation Radiolabeling Add [14C]Oleic Acid Pre-incubation->Radiolabeling Cell Lysis Lyse Cells Radiolabeling->Cell Lysis Lipid Extraction Extract Lipids Cell Lysis->Lipid Extraction TLC & Quantification TLC and Scintillation Counting Lipid Extraction->TLC & Quantification

Caption: Workflow for the cell-based triglyceride synthesis assay.

Step-by-Step Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 human hepatoma cells or 3T3-L1 pre-adipocytes differentiated into adipocytes) in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or vehicle control for 1-2 hours.

  • Radiolabeling: Add a radiolabeled precursor, such as [¹⁴C]oleic acid complexed to bovine serum albumin (BSA), to the cell culture medium.

  • Incubation: Incubate the cells for an appropriate time (e.g., 4-24 hours) to allow for the incorporation of the radiolabel into triglycerides.

  • Cell Lysis and Lipid Extraction: Wash the cells with phosphate-buffered saline (PBS) and then lyse them. Extract the total lipids using a suitable solvent system (e.g., chloroform/methanol).

  • TLC and Quantification: Separate the triglycerides and quantify the incorporated radioactivity as described in the in vitro assay protocol.

  • Data Analysis: Determine the IC50 value for the inhibition of cellular triglyceride synthesis.

In Vivo Oral Lipid Tolerance Test (OLTT)

This in vivo model assesses the effect of a DGAT1 inhibitor on the absorption of a dietary lipid challenge.

Workflow Diagram:

OLTT_Workflow Fasting Fast Mice Overnight Dosing Oral Administration of Test Compound or Vehicle Fasting->Dosing Lipid Challenge Oral Gavage with Corn Oil Dosing->Lipid Challenge Blood Sampling Collect Blood Samples at Timed Intervals Lipid Challenge->Blood Sampling TG Measurement Measure Plasma Triglyceride Levels Blood Sampling->TG Measurement AUC Calculation Calculate Area Under the Curve (AUC) TG Measurement->AUC Calculation

Caption: Experimental workflow for the in vivo oral lipid tolerance test.

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the experimental conditions for at least one week.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Compound Administration: Administer the test compound or vehicle orally by gavage.

  • Lipid Challenge: After a set period (e.g., 1 hour), administer an oral bolus of a lipid source, such as corn oil.

  • Blood Collection: Collect blood samples via the tail vein at various time points post-lipid challenge (e.g., 0, 1, 2, 4, and 6 hours).

  • Plasma Triglyceride Measurement: Separate the plasma and measure the triglyceride concentrations using a commercial colorimetric assay kit.

  • Data Analysis: Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) to determine the overall effect of the compound on postprandial lipid excursion.

Conclusion and Future Perspectives

Both morpholine and piperazine scaffolds have proven to be valuable in the design of potent and effective DGAT1 inhibitors. The available data suggests that both structural motifs can be incorporated into molecules with excellent in vitro potency and in vivo efficacy in preclinical models of obesity. The choice between these scaffolds will likely depend on the specific goals of a drug discovery program, including the desired pharmacokinetic profile and the potential for off-target activities.

Future research should focus on the direct, head-to-head comparison of structurally analogous morpholine and piperazine DGAT1 inhibitors to provide a more definitive understanding of the impact of this specific heteroatom substitution on bioactivity and ADME properties. Such studies will be invaluable for the rational design of the next generation of DGAT1 inhibitors for the treatment of metabolic diseases.

References

  • Cao, J., et al. (2011). Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases. Journal of Biological Chemistry, 286(48), 41838–41851. [Link]

  • Zhou, G., et al. (2014). Development of Novel Benzomorpholine Class of Diacylglycerol Acyltransferase I Inhibitors. ACS Medicinal Chemistry Letters, 5(5), 544–549. [Link]

  • PrepChem. (n.d.). Synthesis of 1-(4-hydroxyphenyl)-4-(methylsulfonyl)piperazine. Retrieved from [Link]

  • Zhou, G., et al. (2014). Development of novel benzomorpholine class of diacylglycerol acyltransferase I inhibitors. ACS Medicinal Chemistry Letters, 5(5), 544-549. [Link]

  • Kumar, A., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Singh, A., et al. (2020). Lead structure design based on Abbott and AstraZeneca DGAT1 inhibitors.... ResearchGate. [Link]

  • Pop, C. E., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

  • King, A. J., et al. (2010). In Vivo Efficacy of Acyl CoA: Diacylglycerol Acyltransferase (DGAT) 1 Inhibition in Rodent Models of Postprandial Hyperlipidemia. European Journal of Pharmacology, 637(1-3), 155–161. [Link]

  • Kumar, B. V., & Kumar, Y. A. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Pharmaceutical Sciences and Research, 9(2), 643-649. [Link]

  • Zhou, G., et al. (2014). Development of Novel Benzomorpholine Class of Diacylglycerol Acyltransferase I Inhibitors. ACS Publications. [Link]

  • Iannelli, F., et al. (2024). DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. International Journal of Molecular Sciences, 25(17), 9187. [Link]

  • Patsnap Synapse. (2024). What are DGAT1 inhibitors and how do they work?. Retrieved from [Link]

  • Khan, I., et al. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Chen, X., et al. (2017). Clinical Pharmacokinetics of Pradigastat, a Novel Diacylglycerol Acyltransferase 1 Inhibitor. Journal of Drug Designing and Research, 4(3), 1044. [Link]

  • Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
  • Chtita, S., et al. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Molecules, 29(21), 4984. [Link]

  • Karolinska Institutet. (2024). New drug candidate reverses obesity in mice. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Retrieved from [Link]

  • Wolkenberg, S. E., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(19), 8864–8881. [Link]

  • Zhang, L., et al. (2010). Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(22), 6606–6609. [Link]

  • Kim, H. S., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceuticals, 12(1), 11. [Link]

  • Silva, A. R. P., et al. (2024). Anti-Obesity Therapeutic Targets Studied In Silico and In Vivo: A Systematic Review. International Journal of Molecular Sciences, 25(9), 4690. [Link]

  • Braconi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(12), 1735. [Link]

  • Kovačević, I., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 87(10), 1129-1146. [Link]

  • Hsieh, S. H., et al. (2017). Discovery of an Orally Bioavailable Benzimidazole Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitor That Suppresses Body Weight Gain in Diet-Induced Obese Dogs and Postprandial Triglycerides in Humans. Journal of Medicinal Chemistry, 60(11), 4657–4664. [Link]

  • Ren, Y., et al. (2021). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 218, 113396. [Link]

  • Yamazaki, T., et al. (2014). Intestine-targeted DGAT1 inhibition improves obesity and insulin resistance without skin aberrations in mice. PLoS One, 9(11), e112027. [Link]

  • Korman, M., et al. (2019). 4-Methylumbelliferone improves the thermogenic capacity of brown adipose tissue. Nature Metabolism, 1(5), 546–559. [Link]

  • Kumar, S., et al. (2017). A Novel Acyl-CoA: Diacylglycerol Acyltransferase 1 (DGAT1) Inhibitor, GSK2973980A, Inhibits Postprandial Triglycerides and Reduces Body Weight in a Rodent Diet-induced Obesity Model. Journal of Pharmaceutical Research International, 19(4), 1-16. [Link]

  • News-Medical.Net. (2026). The shift toward multi-target strategies in obesity therapeutics. Retrieved from [Link]

  • Tang, Y. C., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 836645. [Link]

  • Al-Snafi, A. E. (2023). A Novel Approach to Defeat Obesity: An in vitro and in vivo Evaluation of the Active Diterpene in Coleus forskohlii (Forcslim™). Science Alert. [Link]

  • Jenkins, D. J., et al. (2021). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 64(15), 11598–11623. [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. (2005). A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups. Current Drug Metabolism, 6(3), 161–225. [Link]

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Comparative

Optimizing DDR Kinase Inhibitors: A Comparative SAR Guide to (4-(Methylsulfonyl)morpholin-2-yl)methanamine Derivatives

Executive Summary & Strategic Context Target Audience: Medicinal Chemists, Lead Optimization Scientists, and DMPK Researchers. In the development of inhibitors for DNA Damage Response (DDR) kinases—specifically ATR (Atax...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and DMPK Researchers.

In the development of inhibitors for DNA Damage Response (DDR) kinases—specifically ATR (Ataxia Telangiectasia and Rad3-related) , DNA-PK , and mTOR —managing the balance between potency, metabolic stability, and physicochemical properties is the primary bottleneck.

The (4-(Methylsulfonyl)morpholin-2-yl)methanamine moiety represents a high-value "solubility-metabolism" privileged structure. Unlike standard morpholine or piperazine side chains, this specific scaffold incorporates a sulfonyl "cap" that dramatically alters the electronic profile of the molecule.

This guide objectively compares this chemotype against its primary alternatives (Free Amines, Acetamides, and Alkyl-Morpholines) to demonstrate why it has become a staple in the design of clinical candidates like Elimusertib and Ceralasertib .

Structure-Activity Relationship (SAR) Analysis

The SAR of this derivative class is best understood by dissecting the molecule into three functional zones. The primary goal of this moiety is usually to project into the solvent-exposed region of the ATP-binding pocket while mitigating hERG toxicity and lysosomal trapping.

The Three Zones of Optimization

SAR_Map Core (4-(Methylsulfonyl)morpholin-2-yl)methanamine SCAFFOLD Zone1 Zone 1: Methanamine Linker (The Anchor) Core->Zone1 Zone2 Zone 2: Morpholine Core (The Scaffold) Core->Zone2 Zone3 Zone 3: Methylsulfonyl Tail (The Shield) Core->Zone3 Z1_Detail Primary Amine (-CH2NH2) Critical for SNAr coupling to Hinge Binder (Pyrazine/Pyrimidine). Stereochemistry (R vs S) dictates vector. Zone1->Z1_Detail Z2_Detail Morpholine Ring Lowers LogP vs Piperidine. Ether oxygen acts as weak H-bond acceptor. Solubility Engine. Zone2->Z2_Detail Z3_Detail Sulfonyl Group (-SO2Me) Electron Withdrawing (EWG). Reduces N4 basicity (pKa ~ -1). Prevents CYP oxidation & hERG binding. Zone3->Z3_Detail

Figure 1: Functional decomposition of the pharmacophore. Each zone addresses a specific medicinal chemistry liability.

Comparative Performance Analysis

The following table contrasts the Methylsulfonyl derivative against common bioisosteres used during lead optimization.

FeatureMethylsulfonyl Derivative (Subject)Acetyl Derivative (Amide)N-Methyl Derivative (Tertiary Amine)Free Morpholine (Secondary Amine)
Electronic State Neutral / Non-basicNeutralBasic (pKa ~8.0)Basic (pKa ~8.5)
Metabolic Stability High (Blocked N-oxidation)HighLow (N-dealkylation hotspot)Moderate (Glucuronidation risk)
hERG Inhibition Low Risk (No cation-pi interaction)Low RiskHigh Risk (Protonated at phys pH)Moderate/High Risk
Permeability (Papp) Moderate (

cm/s)
Low/Moderate (Polar Surface Area penalty)HighModerate
Solubility Good (Polar non-ionic)GoodExcellent (Salt formation)Good
Phospholipidosis Negligible NegligibleHigh Risk (Lysosomal trapping)High Risk

Key Insight: The transition from an N-Methyl morpholine to a Methylsulfonyl morpholine is often the "clinical candidate maker." It sacrifices a small amount of solubility (by removing the protonatable nitrogen) to gain massive improvements in metabolic stability and safety (hERG/Phospholipidosis).

Experimental Validation Protocols

To validate the utility of this building block in your specific series, the following self-validating workflows are recommended.

Protocol A: Synthesis via Reductive Amination or SNAr

Context: This amine is typically attached to a heteroaryl chloride (e.g., chloropyrazine) which serves as the kinase hinge binder.

  • Starting Material: Use (S)-tert-butyl 2-(aminomethyl)morpholine-4-carboxylate (commercially available chiral pool).

  • Coupling (SNAr):

    • Dissolve Heteroaryl-Cl (1.0 eq) and the Morpholine amine (1.1 eq) in DMSO.

    • Add DIPEA (3.0 eq). Heat to 80°C for 4 hours.

    • Checkpoint: Monitor disappearance of Heteroaryl-Cl via LCMS.

  • Deprotection & Sulfonylation (The Critical Step):

    • Treat with TFA/DCM (1:1) to remove Boc group. Concentrate.

    • Redissolve in DCM at 0°C. Add TEA (3.0 eq) and Methanesulfonyl chloride (MsCl) (1.1 eq).

    • Why MsCl? It is highly reactive. Ensure temperature stays <5°C to avoid bis-sulfonylation.

  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: ATR Kinase Inhibition Assay (HTRF)

Context: To verify that the bulky sulfonyl group does not sterically clash with the solvent channel residues.

Materials:

  • Recombinant ATR/ATRIP complex.

  • Substrate: p53 peptide (biotinylated).

  • Detection: Anti-phospho-p53-Europium cryptate + Streptavidin-XL665.

Workflow:

  • Incubation: Mix Compound (serial dilution in DMSO), ATR enzyme (1 nM), and Peptide (50 nM) in kinase buffer (HEPES pH 7.5, MnCl2).

  • Start: Add ATP (at Km, typically 10 µM) to initiate reaction. Incubate 60 min at RT.

  • Stop/Detect: Add detection reagents containing EDTA (to chelate Mn2+ and stop kinase).

  • Read: Measure FRET signal (665 nm / 620 nm ratio) on an EnVision plate reader.

Data Interpretation:

  • IC50 < 10 nM: Excellent fit. The sulfone is likely making favorable water-mediated contacts or projecting cleanly into solvent.

  • IC50 > 100 nM: Steric clash. The "Zone 1" linker length may need adjustment (e.g., extend to ethyl).

Mechanism of Action & Pathway Visualization

The following diagram illustrates how this specific derivative functions within the context of ATR inhibition in a cancer cell (e.g., LOVO or HT-29 lines).

ATR_Pathway DNA_Damage Replication Stress / ssDNA Breaks RPA RPA Coating DNA_Damage->RPA ATR_Complex ATR-ATRIP Complex (Target Enzyme) RPA->ATR_Complex Recruitment CHK1 CHK1 Phosphorylation (pSer345) ATR_Complex->CHK1 Phosphorylation Apoptosis Mitotic Catastrophe / Apoptosis ATR_Complex->Apoptosis Inhibition leads to... Inhibitor Methylsulfonyl-Morpholine Inhibitor (Drug) Inhibitor->ATR_Complex Blocks ATP Binding (IC50 < 10nM) Cell_Cycle Cell Cycle Arrest (S/G2) DNA Repair CHK1->Cell_Cycle Activation

Figure 2: Pathway intervention. The inhibitor blocks ATR, preventing CHK1 activation. In high-replication-stress tumors, this forces the cell into Mitotic Catastrophe.

Expert Commentary: Why This Specific Moiety?

As an application scientist, I often see teams struggle with the "Lipophilicity Trap." They optimize for potency (adding hydrophobic groups) and lose metabolic stability.

The (4-(Methylsulfonyl)morpholin-2-yl)methanamine is a solution because:

  • Chirality Control: The C2-attachment point allows you to direct the vector. The (S)-enantiomer often points the morpholine "up" towards the P-loop, while the (R)-enantiomer might point towards the solvent. This is more versatile than the achiral piperazine.

  • The "Sulfone Dipole": The sulfone group is a strong hydrogen bond acceptor but not a donor. This is crucial for permeability. It desolvates easier than an amide (which is both donor and acceptor), often leading to better oral bioavailability (F%) than the corresponding acetamide analogues.

Recommendation: If your lead molecule has a basic amine (pKa > 8) and you are seeing high clearance in liver microsomes, replace it with this methylsulfonyl-morpholine unit immediately.

References

  • Foote, K. M., et al. (2013).[1] Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity.[1][2] Journal of Medicinal Chemistry.[1][2][3]

  • Min, J., et al. (2021). Identification of highly potent PI3K alpha inhibitors for the treatment of advanced solid tumors.[4] European Journal of Medicinal Chemistry.

  • AstraZeneca. (2018).[1] Discovery and characterization of AZD6738, a potent inhibitor of ataxia telangiectasia mutated and Rad3 related (ATR) kinase.[1] Journal of Medicinal Chemistry.[1][2][3]

  • PubChem. (2025). Compound Summary: Morpholine-sulfone derivatives.[2][5]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling (4-(Methylsulfonyl)morpholin-2-yl)methanamine

This document provides a comprehensive operational and safety guide for laboratory personnel handling (4-(Methylsulfonyl)morpholin-2-yl)methanamine and its common salt forms, such as the hydrochloride. As a crucial build...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive operational and safety guide for laboratory personnel handling (4-(Methylsulfonyl)morpholin-2-yl)methanamine and its common salt forms, such as the hydrochloride. As a crucial building block in pharmaceutical research and development, understanding its properties and handling requirements is paramount to ensuring personnel safety and experimental integrity. This guide moves beyond a simple checklist, offering a procedural framework grounded in established safety principles and risk assessment.

Hazard Identification and Risk Assessment: The 'Why' Behind the Precautions

Before any laboratory work commences, a thorough understanding of the potential hazards is essential. The primary known risk associated with the hydrochloride salt of this compound is its classification as a skin sensitizer.[1]

  • Skin Sensitization (H317): This is the most critical hazard identified. It means that repeated or prolonged contact may lead to an allergic reaction.[1] The causality here is a delayed-type hypersensitivity reaction, where initial exposure may not show symptoms, but subsequent contact can trigger a significant allergic response (dermatitis). Therefore, preventing initial skin contact is the primary safety objective.

  • Potential for Irritation: While not always explicitly stated for the base compound, similar amine-containing structures and powdered chemicals can cause irritation to the skin, eyes, and respiratory tract.[2][3] It is prudent to assume these risks, especially when handling the material as a solid or in concentrated solutions.

Given these hazards, all handling procedures must be designed to rigorously prevent skin contact and aerosol inhalation.

Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. The primary methods of exposure control are robust engineering solutions.

  • Chemical Fume Hood: All manipulations of (4-(Methylsulfonyl)morpholin-2-yl)methanamine, especially when handled as a powder or when solutions are being prepared or transferred, must be conducted inside a certified chemical fume hood.[2] This contains any dust or vapors, preventing respiratory exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.

  • Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in the event of an accidental exposure.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must directly address the identified hazards of skin sensitization and potential irritation.

Body Part Personal Protective Equipment Rationale and Standard
Eyes/Face ANSI Z87.1-rated safety glasses with side shields (minimum). A full-face shield should be worn over safety glasses when there is a significant risk of splashes.Protects against accidental splashes of solutions or contact with airborne powder.
Hands Chemical-resistant gloves (Nitrile recommended).Critical for preventing skin sensitization. Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid contaminating your skin.[4] For prolonged work, consider double-gloving.
Body A fully buttoned, long-sleeved laboratory coat.Provides a removable barrier to protect skin and personal clothing from minor spills and contamination.
Respiratory Not typically required if all work is performed in a fume hood.If engineering controls fail or for large-scale powder handling outside of a contained system, a NIOSH-approved respirator with particulate filters would be necessary.[4]

Procedural Guide: Step-by-Step Handling Protocol

This workflow is designed to minimize exposure at every stage of the process.

G cluster_prep Preparation cluster_handling Handling Operations (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_final Final Steps prep_sds Review SDS prep_hood Verify Fume Hood Operation prep_sds->prep_hood prep_ppe Don Appropriate PPE handle_weigh Weigh Solid Compound prep_ppe->handle_weigh Begin Work prep_hood->prep_ppe handle_sol Prepare Solution handle_weigh->handle_sol handle_rxn Perform Reaction handle_sol->handle_rxn clean_decon Decontaminate Surfaces handle_rxn->clean_decon Complete Work clean_waste Segregate & Label Waste clean_decon->clean_waste clean_dispose Dispose via Licensed Contractor clean_waste->clean_dispose final_doff Doff PPE Correctly clean_dispose->final_doff Exit Work Area final_wash Wash Hands Thoroughly final_doff->final_wash

Safe Handling Workflow for (4-(Methylsulfonyl)morpholin-2-yl)methanamine.

Step 1: Preparation

  • Review Documentation: Always read the most current Safety Data Sheet (SDS) before use. Do not handle the compound until all safety precautions are understood.[2]

  • Verify Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Assemble PPE: Put on all required PPE as detailed in the table above, ensuring gloves are inspected for integrity.

Step 2: Weighing and Solution Preparation (Inside Fume Hood)

  • Minimize Dust: When weighing the solid, use a spatula to gently transfer the material. Avoid any actions that could create dust clouds, such as dropping or vigorous scraping.

  • Add to Solvent: Place the receiving flask containing the solvent in a secondary container (e.g., a beaker). Slowly and carefully add the weighed solid to the solvent.

  • Rinsing: If using a weigh boat or paper, rinse it with a small amount of the solvent and add the rinsing to the flask to ensure a complete transfer.

Step 3: Post-Handling and Decontamination

  • Surface Cleaning: Upon completion of the task, wipe down the work surface inside the fume hood, the exterior of any containers, and any equipment used with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as contaminated waste.

  • Personal Decontamination: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands thoroughly with soap and water after handling is complete.[3]

Spill and Disposal Management

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. If skin irritation or an allergic reaction occurs, seek medical advice.[1][2]

  • Inhalation: Remove the person to fresh air and ensure they are comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[2]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5]

Spill Cleanup:

  • Evacuate non-essential personnel and ensure adequate ventilation (work within the fume hood if the spill is contained there).

  • Wearing appropriate PPE, cover the spill with an inert absorbent material like clay or vermiculite.[4]

  • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

Disposal Plan:

  • All waste containing (4-(Methylsulfonyl)morpholin-2-yl)methanamine, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as special or hazardous waste.

  • Arrange for disposal through a licensed disposal company, in strict accordance with all national, regional, and local regulations.[2] Do not dispose of this chemical into the environment or down the drain.[6]

References

  • BroadPharm. (2025, January 21). Safety Data Sheet.
  • 2a biotech. * (4-(METHYLSULFONYL)MORPHOLIN-2-YL)METHANAMINE HYDROCHLORIDE*.
  • Sigma-Aldrich. 1-[4-(Methylsulfonyl)-2-morpholinyl]methanamine hydrochloride AldrichCPR.
  • Chemline Incorporated. Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Fisher Scientific. (2014, September 26). SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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